(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDBJTGUPJBGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590202 | |
| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |
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Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-68-2 | |
| Record name | B-[3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-trifluoromethyl-phenylboronic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
CAS Number: 864759-68-2
This technical guide provides a comprehensive overview of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are highly valuable in the design of bioactive molecules. The trifluoromethyl group generally enhances metabolic stability and cellular permeability, while the fluorine atom can modulate the acidity of the boronic acid and influence binding interactions with biological targets.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 864759-68-2 | N/A |
| Molecular Formula | C₇H₅BF₄O₂ | N/A |
| Molecular Weight | 207.92 g/mol | N/A |
| Appearance | White to off-white powder | [1] |
| Melting Point | 174 °C (literature value for isomer) | [1] |
| ¹H NMR (DMSO-d₆) | Predicted: δ 8.2-7.8 (m, 3H, Ar-H), 8.4 (s, 2H, B(OH)₂) | General NMR data for similar compounds[2][3][4] |
| ¹³C NMR (DMSO-d₆) | Predicted: δ 160-115 (Ar-C), 124 (q, J ≈ 272 Hz, CF₃) | General NMR data for similar compounds[2] |
| ¹⁹F NMR (DMSO-d₆) | Predicted: δ -62 (s, CF₃), -110 to -120 (m, Ar-F) | General NMR data for similar compounds[2] |
Synthesis
The synthesis of this compound typically proceeds via a Grignard or organolithium reaction followed by borylation. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of Arylboronic Acids
This protocol is a generalized procedure adapted from the synthesis of similar fluorinated phenylboronic acids.[5][6]
Materials:
-
1-Bromo-3-fluoro-4-(trifluoromethyl)benzene
-
Magnesium turnings or n-Butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous THF. A solution of 1-bromo-3-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating if necessary and then maintained at reflux until the magnesium is consumed. Alternatively, for the organolithium route, the aryl bromide is dissolved in anhydrous THF and cooled to -78°C, followed by the slow addition of n-butyllithium (1.1 eq).
-
Borylation: The resulting Grignard or organolithium reagent is cooled to -78°C, and trimethyl borate (1.5 eq) is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0°C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Applications in Drug Discovery
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in many drug candidates. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenylboronic acid can influence the reactivity and outcome of the coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure for a Suzuki-Miyaura cross-coupling reaction.[7][8]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
The vessel is evacuated and backfilled with an inert gas.
-
Degassed solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Role in Targeting the PI3K/AKT/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] Several small molecule inhibitors targeting this pathway incorporate fluorinated phenyl moieties to enhance their potency, selectivity, and pharmacokinetic properties. The (3-Fluoro-4-(trifluoromethyl)phenyl) group can be strategically employed in the design of such inhibitors to interact with key residues in the ATP-binding pocket of these kinases.
The development of PI3K/mTOR dual inhibitors often involves the use of building blocks like this compound to synthesize complex heterocyclic scaffolds. For instance, the 4-(trifluoromethyl)pyridin-2-amine moiety, which can be synthesized using related boronic acids, has been shown to be crucial for potent inhibition.[11] The amino group of this moiety can form key hydrogen bonds with aspartate residues in the kinase domain.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it an attractive component for the design of potent and selective kinase inhibitors, especially those targeting the PI3K/AKT/mTOR pathway. The synthetic accessibility of this compound via established organometallic routes, coupled with its utility in robust cross-coupling reactions, ensures its continued importance in the development of novel therapeutics and advanced materials. Further research into the specific biological activities of molecules derived from this building block will undoubtedly open new avenues for therapeutic intervention in a range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Physical Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a specialized organoboron compound, is a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties and steric influences. These characteristics make it a sought-after reagent, particularly in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for property determination, and a look into its application in synthetic workflows.
Core Physical Properties
Quantitative data for this compound is summarized below. It is important to note that some of the available data is predicted and may vary from experimentally determined values.
| Property | Value | Source |
| CAS Number | 864759-68-2 | [1] |
| Molecular Formula | C₇H₅BF₄O₂ | [2][3] |
| Molecular Weight | 207.92 g/mol | [2][3] |
| Boiling Point | 269.8 ± 50.0 °C (Predicted) | [2] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 117 °C | [2] |
Note: Conflicting data exists for the boiling point, with one source suggesting 117°C, which may be the flash point.[4]
Experimental Protocols
Detailed methodologies for determining key physical and structural properties are outlined below.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).[5]
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[5]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound is essential for its use in reactions and for its purification.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be used, such as water, diethyl ether, 5% aqueous sodium hydroxide (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃), and 5% aqueous hydrochloric acid (HCl).[6][7]
-
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[6]
-
Observe whether the compound dissolves completely. If it dissolves in water, the pH of the solution should be tested with litmus paper to determine its acidic or basic nature.[7]
-
Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group, respectively.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[9]
-
Data Acquisition: The prepared sample in an NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be performed to determine connectivity between atoms.
-
Spectral Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the molecule.[10]
Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[11] This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental in the synthesis of many pharmaceuticals and advanced materials.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
A generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl boronic acid is depicted below.
References
- 1. 864759-68-2|this compound|BLD Pharm [bldpharm.com]
- 2. 864759-68-2[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. 864759-68-2 3-FLUORO-4-TRIFLUOROMETHYL-PHENYLBORONIC ACID [chemsigma.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Synthesis, Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a synthetically versatile organoboron compound that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, make it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential role in the development of novel therapeutics. Detailed experimental protocols and a discussion of its relevance in signaling pathway modulation are also presented.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BF₄O₂ | N/A |
| Molecular Weight | 207.92 g/mol | N/A |
| CAS Number | 864759-68-2 | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | Not widely reported, isomer 4-Fluoro-3-(trifluoromethyl)phenylboronic acid melts at 174 °C. | [1] |
| pKa | The introduction of electron-withdrawing groups like fluorine and trifluoromethyl generally lowers the pKa of phenylboronic acids, increasing their Lewis acidity.[2][3] | N/A |
Synthesis of this compound
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol is adapted from the synthesis of similar fluorinated phenylboronic acids.
Materials:
-
1-Bromo-3-fluoro-4-(trifluoromethyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-3-fluoro-4-(trifluoromethyl)benzene and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[6][7] The presence of the electron-withdrawing fluoro and trifluoromethyl groups can influence the reactivity of the boronic acid and the properties of the resulting biaryl products.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of this compound with an aryl halide.[8][9][10]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.01-0.05 equiv).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[11] this compound serves as a key building block for introducing this fluorinated motif into potential therapeutic agents.
Relevance in Signaling Pathway Inhibition
While direct studies on the inhibitory effects of this compound on specific signaling pathways are limited, its structural motifs are present in various kinase inhibitors and other targeted therapies. The phenylboronic acid moiety itself has been shown to inhibit cancer cell migration by affecting the Rho family of GTP-binding proteins.
Furthermore, the trifluoromethylphenyl group is a common feature in many FDA-approved drugs that target critical signaling pathways in cancer and other diseases, such as the PI3K/Akt/mTOR and HIF-1 pathways.[12][13][14] For instance, the drug Sorafenib, which contains a chloro- and trifluoromethyl-substituted phenyl ring, is a multi-kinase inhibitor.[11]
The logical workflow for investigating the potential of a novel compound synthesized using this compound as a signaling pathway inhibitor is outlined below.
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura coupling, combined with the beneficial properties conferred by its fluorinated substituents, positions it as a critical tool for researchers in drug discovery and materials science. Further exploration of its applications in the synthesis of novel bioactive compounds is warranted and holds considerable promise for the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a synthetically versatile organoboron compound that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly influence biological activity. This guide provides a comprehensive overview of its structure, synthesis, and key applications, with a focus on its utility in the development of novel therapeutics.
Core Compound Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 864759-68-2 |
| Molecular Formula | C₇H₅BF₄O₂ |
| Molecular Weight | 207.92 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Spectroscopic Data
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.5 - 8.0 | Multiplet |
| B(OH)₂ | 8.0 - 8.5 | Broad Singlet |
Note: Predicted shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary.
¹⁹F NMR Spectroscopy: In ¹⁹F NMR spectroscopy, the fluorine atom directly attached to the aromatic ring and the trifluoromethyl group will exhibit distinct chemical shifts, which are sensitive to the electronic environment. These shifts can be valuable for reaction monitoring and characterization of derivatives.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds from the corresponding aryl bromide, 1-bromo-3-fluoro-4-(trifluoromethyl)benzene, via a palladium-catalyzed borylation reaction. The following is a representative experimental protocol based on general methods for the synthesis of arylboronic acids.
Representative Synthesis Protocol: Miyaura Borylation
This protocol describes a common method for the synthesis of arylboronic acids from aryl halides.
Reaction Scheme:
Materials:
-
1-bromo-3-fluoro-4-(trifluoromethyl)benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3-fluoro-4-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.
-
Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol ester can be purified by column chromatography on silica gel.
-
Subsequent hydrolysis of the pinacol ester under acidic conditions yields the final this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
Representative Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the coupling of an aryl boronic acid with an aryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Add the chosen solvent system.
-
Thoroughly degas the mixture by bubbling an inert gas through it for 20-30 minutes.
-
Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting materials are consumed, as monitored by an appropriate analytical technique (TLC, LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.
Role in Drug Discovery and Signaling Pathways
The incorporation of the 3-fluoro-4-(trifluoromethyl)phenyl moiety into small molecules is a common strategy in drug discovery to enhance their pharmacological properties. While this specific boronic acid is not directly linked to a single signaling pathway, it is used to synthesize inhibitors that target various key proteins in disease pathways, such as kinases, which are often implicated in cancer and inflammatory diseases.
The fluorine and trifluoromethyl groups can improve membrane permeability, increase binding affinity to the target protein, and block metabolic degradation, leading to a longer half-life in the body.
The diagram below illustrates a hypothetical signaling pathway where a drug candidate, synthesized using this compound, inhibits a kinase, thereby blocking downstream signaling that leads to cell proliferation.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a key component in the toolbox of medicinal chemists aiming to develop new therapeutics with improved properties. The general protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As with any chemical synthesis, the specific reaction conditions may require optimization to achieve the desired outcomes.
An In-depth Technical Guide to the Synthesis of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The proposed route is based on established chemical transformations, with specific protocols adapted from analogous reactions. This document offers detailed experimental procedures, quantitative data from related syntheses, and visual guides to the reaction workflow.
Introduction
This compound (CAS No. 864759-68-2) is an important reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-fluoro-4-(trifluoromethyl)phenyl moiety into complex molecules.[1] This structural motif is of significant interest in drug discovery due to the favorable properties conferred by the fluorine and trifluoromethyl substituents, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide outlines a robust three-step synthesis beginning from the commercially available starting material, 3-fluoro-4-(trifluoromethyl)aniline. The synthesis involves a regioselective bromination, followed by a Sandmeyer deamination to furnish the key intermediate, 1-bromo-3-fluoro-4-(trifluoromethyl)benzene. The final step involves a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.
Overall Synthetic Pathway
The proposed synthetic route is depicted in the following workflow diagram:
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline
This procedure is adapted from established methods for the regioselective bromination of substituted anilines.[2][3] The strong activating and ortho-, para-directing effect of the amino group, combined with the meta-directing trifluoromethyl group, is expected to favor bromination at the position ortho to the amine and meta to the trifluoromethyl group.
Reaction Scheme:
Caption: Bromination of 3-Fluoro-4-(trifluoromethyl)aniline.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-Fluoro-4-(trifluoromethyl)aniline | 61424-99-1 | 179.12 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.0 - 1.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Ethyl acetate | 141-78-6 | 88.11 | For work-up |
| Brine solution | - | - | For work-up |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | Drying agent |
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF).
-
In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) in DMF.
-
Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3 hours.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 90-92%.[2]
Step 2: Synthesis of 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene
This step involves the removal of the amino group from 2-bromo-5-fluoro-4-(trifluoromethyl)aniline via a Sandmeyer reaction.[4]
Reaction Scheme:
Caption: Sandmeyer deamination of the brominated aniline intermediate.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline | - | 258.01 | 1.0 |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.05 |
| Sulfuric acid (H₂SO₄) | 7664-93-9 | 98.08 | Acid medium |
| Copper(I) bromide (CuBr) | 7787-70-4 | 143.45 | Catalyst |
| Hydrobromic acid (HBr) | 10035-10-6 | 80.91 | For CuBr solution |
| Organic solvent (e.g., diethyl ether) | 60-29-7 | 74.12 | For extraction |
Procedure:
-
Diazotization:
-
Dissolve 2-bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in aqueous sulfuric acid at 0-5 °C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.[4]
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[4]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or slurry of copper(I) bromide in concentrated hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper catalyst solution. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1 hour to ensure complete reaction.[4]
-
-
Work-up:
-
Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Step 3: Synthesis of this compound
The final step is the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.[5][6]
Reaction Scheme:
Caption: Lithium-halogen exchange and borylation of the key intermediate.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene | - | 243.00 | 1.0 |
| n-Butyllithium (n-BuLi) in hexanes | 109-72-8 | 64.06 | 1.1 |
| Triisopropyl borate (B(OiPr)₃) | 5419-55-6 | 188.08 | 1.2 |
| Anhydrous tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |
| Hydrochloric acid (HCl), aqueous | 7647-01-0 | 36.46 | For work-up |
| Organic solvent (e.g., ethyl acetate) | 141-78-6 | 88.11 | For extraction |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of an analogous compound, 4-bromo-3-(trifluoromethyl)aniline, as reported in the literature. This data can serve as a benchmark for the expected outcomes of the first step in the proposed synthesis.
Table 1: Summary of Quantitative Data for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline [2]
| Parameter | Method 1 (NBS in DMF) | Method 2 (2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one in CH₂Cl₂) |
| Starting Material | 3-(Trifluoromethyl)aniline | N,N-dimethyl-3-(trifluoromethyl)aniline |
| Brominating Agent | N-Bromosuccinimide (NBS) | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one |
| Solvent | DMF | Dichloromethane |
| Reaction Temperature | Room Temperature | -10 °C to Room Temperature |
| Reaction Time | 3 hours | ~1 hour |
| Reported Yield | 90-92% | High yields reported |
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. By leveraging established and reliable chemical transformations, this three-step route offers a practical approach for obtaining this valuable building block. The detailed experimental protocols, adapted from closely related literature precedents, are designed to be readily implemented in a laboratory setting. The provided quantitative data for analogous reactions serves as a useful reference for optimizing reaction conditions and predicting outcomes. This guide is intended to empower researchers and drug development professionals in their efforts to synthesize novel compounds with potential therapeutic applications.
References
A Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Properties, Availability, and Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts valuable properties to target molecules, making it a compound of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the electronic properties and reactivity of the boronic acid and the resulting coupled products. This guide provides an in-depth overview of the commercial availability, technical specifications, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability and Physicochemical Properties
This compound is commercially available from several chemical suppliers. Researchers can procure this reagent in various quantities to suit laboratory-scale synthesis and larger-scale drug discovery efforts.
A summary of the key physicochemical properties is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 864759-68-2 |
| Molecular Formula | C₇H₅BF₄O₂ |
| Molecular Weight | 207.92 g/mol |
| Purity | Typically ≥98% |
| Appearance | White to off-white solid |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage temperature is 2-8°C under an inert atmosphere. |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents and functional materials.[1] The presence of the fluorine and trifluoromethyl substituents on the phenyl ring can enhance the lipophilicity and metabolic stability of the final products, which are desirable properties in drug candidates.[2]
The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar substrates and may require optimization for specific reaction partners.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine, 4-10 mol%)
-
Anhydrous base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), the base (2-3 eq.), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
The experimental workflow for a typical Suzuki-Miyaura coupling is illustrated in the following diagram:
Safety and Handling
This compound, like many organic chemicals, should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and commercially accessible building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex fluorinated molecules, which are of high interest in the fields of drug discovery and materials science. The provided technical information and representative experimental protocol serve as a comprehensive resource for researchers and scientists looking to incorporate this versatile reagent into their synthetic strategies. As with any chemical synthesis, optimization of reaction conditions is often necessary to achieve the best results for a specific substrate combination.
References
An In-depth Technical Guide to the Lewis Acidity of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boronic Acids as Lewis Acids
Boronic acids, characterized by the R-B(OH)₂ functional group, are well-established as Lewis acids. Their acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This allows boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable, tetracoordinate boronate species. This equilibrium is a fundamental aspect of their chemistry and plays a pivotal role in their biological activity and synthetic utility. The introduction of electron-withdrawing substituents onto the phenyl ring is known to enhance the Lewis acidity of the boronic acid.[1]
Predicted Lewis Acidity of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
The subject molecule, this compound, features two potent electron-withdrawing groups on the phenyl ring: a fluorine atom at the meta-position and a trifluoromethyl group at the para-position.
-
Inductive and Resonance Effects: Both the fluoro and trifluoromethyl groups exert strong inductive electron-withdrawing effects (-I). The trifluoromethyl group is one of the strongest electron-withdrawing groups, significantly increasing the electrophilicity of the boron atom. The fluorine atom also contributes to this effect. These combined effects are expected to substantially increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. Phenylboronic acids with electron-withdrawing substituents generally exhibit higher acidity.[1]
-
Impact on pKa: The Lewis acidity of boronic acids in aqueous solution is commonly quantified by their pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate ester. A lower pKa value corresponds to a stronger Lewis acid. For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[1] The introduction of electron-withdrawing groups is expected to lower this value. While the precise pKa of this compound is not documented, it is anticipated to be significantly lower than 8.8.
Quantitative Evaluation of Lewis Acidity
Several experimental and computational methods are employed to quantify the Lewis acidity of boronic acids.
3.1. Experimental Protocols
-
Spectrophotometric Titration: This method involves monitoring the change in the UV-Visible absorbance spectrum of the boronic acid solution upon titration with a base. The pKa can be determined by analyzing the spectral shifts that occur as the boronic acid is converted to its boronate form.
-
Potentiometric Titration: This is a direct method to determine the pKa by titrating a solution of the boronic acid with a standard solution of a strong base, such as NaOH. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.
-
NMR Spectroscopy: Changes in the chemical shifts of boron-11 (¹¹B) or other sensitive nuclei in the molecule upon interaction with a Lewis base can provide insights into the Lewis acidity.
3.2. Computational Approaches
-
Fluoride Ion Affinity (FIA): A widely used computational metric for Lewis acidity is the Fluoride Ion Affinity (FIA).[2] It is defined as the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion.[2] A higher FIA value indicates a stronger Lewis acid. This method is particularly useful for comparing the intrinsic Lewis acidity of different boronic acids without the influence of solvent effects.[2][3]
-
Ammonia Affinity (AA): Similar to FIA, the computed ammonia affinity can also be used to evaluate the Lewis acidity of organoboron compounds.[4]
Data Presentation
While specific quantitative data for this compound is unavailable, the following table provides a comparative context by listing the pKa values of related phenylboronic acids. This illustrates the impact of electron-withdrawing substituents on Lewis acidity.
| Boronic Acid | Substituent(s) | pKa |
| Phenylboronic acid | None | 8.8[1] |
| 4-Fluorophenylboronic acid | 4-F | ~7.8 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | ~7.5 |
| This compound | 3-F, 4-CF₃ | Predicted < 7.5 |
Table 1: Comparison of pKa values for substituted phenylboronic acids. The pKa for the title compound is a prediction based on the additive effects of the electron-withdrawing groups.
Visualizations
The following diagrams illustrate the key concepts related to the Lewis acidity of this compound.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Profile of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers by presenting detailed spectroscopic information and the experimental protocols for its acquisition.
Introduction
This compound, with the CAS Number 864759-68-2, is a substituted arylboronic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, making it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules with potential pharmaceutical applications. Accurate and detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound and its derivatives.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This information has been compiled from various sources and represents typical values observed for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.90-7.80 | m | Aromatic CH | |
| 7.75-7.65 | m | Aromatic CH | ||
| 7.55-7.45 | t | Aromatic CH | ||
| 5.50-5.00 | br s | B(OH)₂ | ||
| ¹³C NMR | 164.0 (d) | J(C,F) ≈ 250 | C-F | |
| 135.0-130.0 (m) | Aromatic CH | |||
| 127.0 (q) | J(C,F) ≈ 30 | C-CF₃ | ||
| 125.0 (q) | J(C,F) ≈ 270 | CF₃ | ||
| 120.0-115.0 (m) | Aromatic CH | |||
| 130.0-120.0 | C-B | |||
| ¹⁹F NMR | -62.0 | s | -CF₃ | |
| -110.0 | m | Ar-F |
Note: NMR data can vary depending on the solvent and concentration. The data presented here is a representative example.
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~1610 | Medium | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| 1300-1100 | Strong | C-F stretch (trifluoromethyl) |
| ~1150 | Strong | C-F stretch (aromatic) |
Table 3: Mass Spectrometry (MS) Data
| Technique | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Peaks (m/z) |
| Electrospray Ionization (ESI) | 209.03 | 207.01 | Varies with instrument conditions |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
Instrumentation: Spectra were acquired on a Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
-
Number of Scans: 16 to 64 scans were typically co-added to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
-
Spectral Width: A spectral width of approximately 16 ppm was used.
-
Referencing: The chemical shifts were referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) was used.
-
Number of Scans: A larger number of scans (typically 1024 or more) was required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds was used.
-
Spectral Width: A spectral width of approximately 240 ppm was used.
-
Referencing: The chemical shifts were referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment was used without proton decoupling.
-
Number of Scans: 64 to 128 scans were typically acquired.
-
Relaxation Delay: A relaxation delay of 1-2 seconds was used.
-
Spectral Width: A wide spectral width of approximately 200 ppm was used.
-
Referencing: Chemical shifts were referenced externally to a standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet was prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, was used.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable solvent such as methanol or acetonitrile.
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source was used.
Acquisition Parameters:
-
Ionization Mode: Both positive and negative ion modes were used to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Mass Range: A mass range of m/z 50-500 was scanned.
-
Capillary Voltage: Typically set between 3 and 4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for structural elucidation if necessary.
-
Data Analysis: The acquired data was processed to determine the accurate mass of the molecular ions and to identify any characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
This guide provides essential spectroscopic data and methodologies to aid researchers in the identification and utilization of this compound in their scientific endeavors.
An In-depth Technical Guide to the ¹⁹F NMR of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. This compound is of significant interest in medicinal chemistry and drug development due to the presence of both a fluorine atom and a trifluoromethyl group, which can profoundly influence a molecule's physicochemical and pharmacological properties. This guide details the expected ¹⁹F NMR spectral parameters, a comprehensive experimental protocol for data acquisition, and a logical workflow for the analysis of such compounds.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show two main signals: one for the aromatic fluorine (Ar-F) and one for the trifluoromethyl group (-CF₃).
Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Group | Predicted Chemical Shift (δ) vs. CFCl₃ (ppm) | Rationale |
| Ar-F | -110 to -125 | The typical chemical shift range for an aromatic fluorine is between -100 and -140 ppm. The presence of the electron-withdrawing trifluoromethyl and boronic acid groups is expected to shift this signal slightly downfield. |
| -CF ₃ | -60 to -65 | The chemical shift for a trifluoromethyl group on an aromatic ring typically falls in the -60 to -70 ppm range.[1] |
Table 2: Predicted ¹⁹F-¹⁹F and ¹H-¹⁹F Coupling Constants (J) in Hz
| Coupling | Predicted J-value (Hz) | Description |
| ⁴J(F-CF₃) | 12 - 20 | Four-bond coupling between the aromatic fluorine and the trifluoromethyl group in an ortho position is typically in this range. |
| ³J(H₅-F) | 8 - 10 | Three-bond (ortho) coupling between the aromatic fluorine and the proton at position 5. |
| ⁴J(H₂-F) | 4 - 6 | Four-bond (meta) coupling between the aromatic fluorine and the proton at position 2. |
| ⁵J(H₆-F) | < 2 | Five-bond (para) coupling between the aromatic fluorine and the proton at position 6 is expected to be small. |
| ⁴J(H₅-CF₃) | 2 - 4 | Four-bond coupling between the trifluoromethyl group and the proton at position 5. |
| ³J(H₂-CF₃) | 2 - 4 | Three-bond coupling between the trifluoromethyl group and the proton at position 2. |
| ⁵J(H₆-CF₃) | < 2 | Five-bond coupling between the trifluoromethyl group and the proton at position 6 is expected to be small. |
Predicted Spectral Appearance:
-
Ar-F Signal: This signal is expected to be a complex multiplet due to coupling with the trifluoromethyl group (⁴J) and the aromatic protons (³J and ⁴J). It will likely appear as a quartet of triplets or a more complex pattern.
-
-CF₃ Signal: This signal is expected to be a doublet of doublets (or a more complex multiplet) due to coupling with the aromatic fluorine (⁴J) and the adjacent aromatic protons (³J and ⁴J).
Experimental Protocol for ¹⁹F NMR Spectroscopy
This section outlines a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the boronic acid is soluble and stable. Deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For boronic acids, which can form boroxines (anhydrides) in aprotic solvents, using a coordinating solvent like DMSO-d₆ or adding a small amount of D₂O can help to obtain sharper signals by breaking up oligomeric species.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The standard should be chosen such that its signal does not overlap with the analyte signals.
-
Filtration: To remove any particulate matter, filter the sample solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.
NMR Spectrometer Parameters
The following parameters are a general guideline and may need to be optimized for the specific instrument and sample.
Table 3: Recommended ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Operating Frequency | As high as available (e.g., 376 or 470 MHz for ¹⁹F) | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Standard 1D ¹⁹F observe pulse sequence | A simple pulse-acquire sequence is usually sufficient. |
| Spectral Width (SW) | ~250 ppm (centered around -100 ppm) | This width should be sufficient to cover the expected chemical shifts of both fluorine environments. |
| Acquisition Time (AT) | 1 - 2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 1 - 5 seconds | Should be at least 1-2 times the longest T₁ of the fluorine nuclei to allow for sufficient relaxation between scans. For quantitative measurements, 5 x T₁ is recommended. |
| Pulse Width (P1) | Calibrated 90° pulse | Ensures maximum signal intensity. |
| Number of Scans (NS) | 16 to 128 | Dependent on the sample concentration. More scans will improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
| Proton Decoupling | Optional | ¹H decoupling can simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets or simplified multiplets. However, the coupled spectrum provides valuable structural information through J-couplings. |
Visualization of the Analytical Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow for the ¹⁹F NMR analysis of a fluorinated compound like this compound.
Caption: Workflow for ¹⁹F NMR Analysis.
Signaling Pathways and Logical Relationships
In the context of drug development, this compound can be utilized as a fragment or building block in the design of enzyme inhibitors or probes. The boronic acid moiety can form reversible covalent bonds with serine, threonine, or cysteine residues in the active site of enzymes, such as proteases or esterases. The fluorine substituents serve as sensitive reporters for ¹⁹F NMR-based screening and binding studies.
The following diagram illustrates the logical relationship in a fragment-based screening experiment using ¹⁹F NMR to detect binding to a target protein.
Caption: ¹⁹F NMR for Fragment Binding.
Changes in the ¹⁹F NMR spectrum of the fluorinated fragment upon addition of the target protein, such as a change in chemical shift, line broadening, or a decrease in signal intensity, are indicative of a binding event. This information is crucial for identifying potential drug leads and understanding structure-activity relationships.
References
Technical Guide: Stability and Storage of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and trifluoromethyl substituents on the phenyl ring imparts unique electronic properties that can influence the reactivity, selectivity, and ultimately the biological activity of the resulting compounds. Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its quality, reactivity, and the reproducibility of synthetic protocols. This guide provides an in-depth overview of the stability profile, recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties and storage recommendations for this compound is provided below.
| Property | Value |
| CAS Number | 864759-68-2 |
| Molecular Formula | C₇H₅BF₄O₂ |
| Molecular Weight | 207.92 g/mol |
| Appearance | White to off-white solid |
| Recommended Storage | Store at 2-8°C under an inert atmosphere.[1] |
| Handling Precautions | Keep container tightly closed in a dry and well-ventilated place. |
Key Stability Considerations and Degradation Pathways
The stability of arylboronic acids, including this compound, is primarily influenced by two degradation pathways: protodeboronation and oxidation. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can impact the susceptibility of the C-B bond to cleavage.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding arene (1-fluoro-2-(trifluoromethyl)benzene) and boric acid. This process is often catalyzed by aqueous acidic or basic conditions. For many arylboronic acids, the rate of protodeboronation is slowest at a pH of around 5.
Caption: Proposed protodeboronation pathway.
Oxidation
Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This degradation can be initiated by atmospheric oxygen or other oxidizing agents. The electron-deficient nature of the aromatic ring in this compound may influence its susceptibility to oxidation.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The use of fluorinated building blocks, such as (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, is of particular interest in drug discovery. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with a heteroaryl bromide, serving as a guide for the synthesis of functionalized biaryl compounds.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a boronic acid, which is activated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Fluorinated boronic acids, such as this compound, can be challenging coupling partners due to their susceptibility to protodeboronation under basic conditions.[2][3] This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reduces the yield of the desired product. Therefore, the choice of catalyst, ligand, base, and reaction conditions is crucial for a successful coupling. The use of advanced palladium precatalysts and sterically hindered, electron-rich phosphine ligands can facilitate the reaction at lower temperatures and shorter reaction times, minimizing the degradation of the boronic acid.[2][4]
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. This versatile building block is crucial for the synthesis of complex fluorinated molecules often sought after in pharmaceutical and materials science research.[1] The presence of both fluorine and trifluoromethyl groups on the phenyl ring imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target compounds.[1]
Challenges in Coupling Fluorinated Boronic Acids
A significant challenge in the Suzuki-Miyaura coupling of polyfluorophenyl boronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the catalytic cycle.[2][3] This decomposition pathway can lead to reduced yields of the desired coupled product.[2][3] Traditional Suzuki-Miyaura conditions, which often involve elevated temperatures and prolonged reaction times, can exacerbate this issue.[2][3]
To overcome these challenges, specialized palladium precatalysts and ligands have been developed to facilitate rapid C-C bond formation at lower temperatures, thereby outcompeting the rate of deboronation.[2][3] The use of highly active catalysts allows for efficient coupling even with challenging substrates.
Recommended Catalytic Systems
Recent advancements have identified highly effective palladium precatalysts and ligands for the coupling of unstable boronic acids. Systems based on monodentate biarylphosphine ligands such as XPhos and SPhos have shown excellent results.[2][3] A particularly effective approach involves the use of a palladacycle precatalyst that can be activated under mild conditions, enabling fast reactions at room temperature or slightly elevated temperatures (40 °C).[2][3]
The choice of base and solvent system is also critical. A common and effective combination is a phosphate base, such as potassium phosphate (K₃PO₄), in a mixture of an organic solvent like tetrahydrofuran (THF) and water.[2][3]
Experimental Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is not always explicitly detailed, the data for structurally similar polyfluorophenylboronic acids provide a strong predictive framework.
Table 1: Suzuki-Miyaura Coupling of Polyfluorophenylboronic Acids with Aryl Halides [2][3]
| Aryl Halide (ArX) | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | RT | < 10 | > 95 |
| 4-Bromoanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | RT | < 10 | > 95 |
| 4-Trifluoromethylchlorobenzene | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | RT | < 10 | > 95 |
| 2-Chlorobenzonitrile | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | RT | < 10 | 94 |
Note: The catalyst used in this study was a highly active aminobiphenyl-based palladium precatalyst with the XPhos ligand.[2][3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on successful couplings of similar polyfluorophenylboronic acids.[2][3] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride, bromide, or triflate)
-
Palladium precatalyst (e.g., XPhos Pd G2)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), palladium precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a degassed mixture of THF and water (e.g., 2:1 ratio, to achieve a 0.1 M concentration of the aryl halide).
-
Reaction: Stir the mixture vigorously at room temperature or heat to 40 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: A flowchart of the Suzuki-Miyaura coupling experiment.
Catalytic Cycle
The diagram below outlines the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the key steps of oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Suzuki Reaction with (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Base Selection and Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of complex molecular architectures. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity, especially when employing electronically modified substrates.
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is an electron-deficient boronic acid due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. Such substrates can be challenging coupling partners due to a potentially slower transmetalation step in the catalytic cycle. Consequently, the careful selection of a suitable base is paramount to achieving high conversion and yield. These application notes provide a comprehensive guide to base selection for the Suzuki reaction with this compound, complete with comparative data and detailed experimental protocols.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a multifaceted role in the Suzuki-Miyaura reaction, with its primary function being the activation of the boronic acid for the crucial transmetalation step.[1][2] There are two generally accepted pathways for this activation:
-
The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This activated species then undergoes transmetalation with the palladium(II) halide complex.[2]
-
The Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex is more electrophilic and reacts with the neutral boronic acid.[2][3]
For electron-deficient boronic acids like this compound, which are stronger Lewis acids, the formation of the boronate complex is facilitated. The choice of base, therefore, directly impacts the concentration and reactivity of the key intermediates in the catalytic cycle.
Data Presentation: Comparison of Bases for Suzuki Coupling
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The yields are representative and can vary depending on the specific substrates, catalyst system, and solvent.
| Base | pKa of Conjugate Acid | Typical Yield Range (%) | Remarks |
| Inorganic Bases | |||
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | 85-98% | Highly effective for challenging couplings due to its high solubility in organic solvents and ability to accelerate slow reactions.[4] Often the base of choice for electron-deficient systems. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | 80-95% | A strong, non-nucleophilic base that is very effective for a wide range of Suzuki couplings, including those with electron-deficient partners.[4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | 70-90% | A common and cost-effective base. Moderately strong and often used in biphasic solvent systems (e.g., Toluene/Water).[1][5] |
| Sodium Carbonate (Na₂CO₃) | ~10.3 | 65-85% | Similar to K₂CO₃ but can sometimes be less effective. Its lower solubility in some organic solvents can impact reaction rates.[6] |
| Potassium Fluoride (KF) | ~3.2 | 60-80% | A weaker base where the fluoride ion is thought to play a unique role in activating the boronic acid, potentially through the formation of a trifluoroborate intermediate. Can be advantageous when base-sensitive functional groups are present.[1] |
| Organic Bases | |||
| Triethylamine (TEA) | ~10.8 | 40-60% | Often less effective than inorganic bases, particularly in aqueous or biphasic conditions. Can be useful in specific non-aqueous applications.[1] |
| Diisopropylethylamine (DIPEA) | ~11.0 | 45-65% | A non-nucleophilic organic base suitable for substrates with base-sensitive functional groups. Its efficacy can be highly substrate-dependent.[1] |
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
Application Notes and Protocols for Solvent Systems in (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of both fluoro and trifluoromethyl substituents, make it an important building block for the synthesis of complex organic molecules with enhanced biological activity. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, with a focus on the selection of appropriate solvent systems.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The choice of solvent is critical as it can significantly influence reaction rate, yield, and selectivity by affecting the solubility of reactants and intermediates, the stability of the catalyst, and the rate of the key steps in the catalytic cycle.
Solvent System Considerations
The selection of an appropriate solvent system is crucial for a successful Suzuki-Miyaura coupling reaction. Generally, a mixture of an organic solvent and an aqueous base is employed. The organic solvent solubilizes the organohalide and the boronic acid, while the aqueous base is necessary to activate the boronic acid for transmetalation.
Commonly Used Solvents:
-
Ethers: Dioxane and tetrahydrofuran (THF) are frequently used due to their ability to dissolve a wide range of organic compounds and their compatibility with common palladium catalysts.
-
Aromatic Hydrocarbons: Toluene is another common choice, particularly for reactions requiring higher temperatures.
-
Amides: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can be effective, especially for less reactive aryl chlorides.
-
Alcohols: In some cases, alcohols like ethanol or isopropanol can be used as co-solvents.
The addition of water is essential for the activation of the boronic acid by the inorganic base. The ratio of the organic solvent to water can impact the reaction and often requires optimization.
Solubility Profile:
Data Presentation: Solvent Effects on Analogous Reactions
The following tables summarize quantitative data from Suzuki-Miyaura coupling reactions of aryl halides with phenylboronic acid derivatives that are structurally similar to this compound. This data can serve as a valuable starting point for optimizing reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Dioxane/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Toluene/H₂O | K₂CO₃ | Pd(OAc)₂/PPh₃ | 110 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | DMF/H₂O | Na₂CO₃ | PdCl₂(dppf) | 100 | 6 | 98 |
| 4 | 4-Bromotoluene | THF/H₂O | Cs₂CO₃ | Pd(dppf)Cl₂ | 80 | 12 | 90 |
Data presented in this table is representative of typical Suzuki-Miyaura reactions and may require optimization for this compound.
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids
| Entry | Boronic Acid | Solvent | Base | Catalyst System | Time (min) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Dioxane/H₂O | K₂CO₃ | XPhosPdG2/XPhos | 40 | 89 |
| 2 | 4-Fluorophenylboronic acid | Dioxane/H₂O | K₂CO₃ | XPhosPdG2/XPhos | 40 | 76 |
| 3 | 2-Thienylboronic acid | Dioxane/H₂O | K₂CO₃ | XPhosPdG2/XPhos | 40 | 80 |
| 4 | 3-Furylboronic acid | Dioxane/H₂O | K₂CO₃ | XPhosPdG2/XPhos | 40 | 84 |
This data showcases the utility of microwave irradiation in accelerating Suzuki-Miyaura reactions with trifluoromethyl-containing substrates.[2]
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous organic solvent (e.g., Dioxane, Toluene, or THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent (to achieve a concentration of approximately 0.1 M with respect to the aryl halide) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and its catalytic cycle.
References
Application Notes: The Strategic Role of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid in Medicinal Chemistry
Introduction
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategic incorporation of the 3-fluoro-4-(trifluoromethyl)phenyl moiety into drug candidates can significantly enhance their pharmacological properties. The fluorine atom and the trifluoromethyl group are known to improve metabolic stability, membrane permeability, and binding affinity to target proteins, making this reagent a valuable tool for drug discovery and development professionals.
Application in the Synthesis of PI3K/mTOR Inhibitors
A prominent application of substituted phenylboronic acids is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
One such inhibitor is GSK2126458 (Omipalisib) , a highly potent and selective dual inhibitor of PI3K and mTOR. While the direct synthesis of GSK2126458 using this compound is not explicitly detailed in publicly available literature, the synthesis of structurally related PI3K/mTOR inhibitors often involves the Suzuki coupling of a core heterocyclic structure with a functionalized arylboronic acid to introduce key pharmacophoric elements. The 3-fluoro-4-(trifluoromethyl)phenyl group is an exemplary fragment that can be introduced via this method to optimize the drug-like properties of the final compound.
Biological Activity Data
The introduction of fluorinated phenyl groups, such as the one derived from this compound, contributes to the high potency of inhibitors like GSK2126458. The biological activity of GSK2126458 is summarized in the table below.
| Target | IC50 (nM) | Reference |
| PI3Kα | 0.019 | [1] |
| PI3Kβ | 0.13 | [1] |
| PI3Kδ | 0.024 | [1] |
| PI3Kγ | 0.06 | [1] |
| mTORC1 | 0.18 | [1] |
| mTORC2 | 0.3 | [1] |
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. Dual inhibitors like GSK2126458 that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway.
References
Application Notes and Protocols for Incorporating (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid into Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the 3-fluoro-4-(trifluoromethyl)phenyl moiety into drug candidates. The strategic incorporation of fluorine and trifluoromethyl groups into small molecules can significantly enhance their pharmacological properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] The trifluoromethyl group is known to increase lipophilicity, which can improve cell membrane permeability and binding affinity to biological targets.[1][3][4] This combination of fluorine and a trifluoromethyl group makes this boronic acid a desirable reagent for optimizing lead compounds in drug discovery.
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides.[3][5] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[6]
Application Case Study: Targeting Kinase Signaling Pathways
A key application of incorporating the (3-fluoro-4-(trifluoromethyl)phenyl) moiety is in the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The unique electronic properties of the 3-fluoro-4-(trifluoromethyl)phenyl group can lead to potent and selective interactions with the kinase active site.
Case Study: Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of macrophages.[4][5] In various cancers, tumor-associated macrophages (TAMs) can promote tumor growth and metastasis, making CSF-1R an attractive therapeutic target.[4][7] Several small molecule inhibitors of CSF-1R have been developed, and the incorporation of fluorinated phenyl groups is a common strategy to enhance their potency and selectivity.
While direct examples detailing the use of this compound in prominent, named CSF-1R inhibitors are not extensively published, the closely related 4-(trifluoromethyl)phenyl moiety has been successfully incorporated into potent CSF-1R inhibitors, demonstrating the utility of this structural motif.[2][6] The following data for a series of pyrrolo[2,3-d]pyrimidine-based CSF-1R inhibitors highlights the impact of substitutions on the phenyl ring.
Data Presentation
Table 1: In Vitro Activity of Pyrrolo[2,3-d]pyrimidine-Based CSF-1R Inhibitors
| Compound ID | R-Group on Phenyl Ring | CSF-1R Enzymatic IC50 (nM) |
| 35 | H | 1.5 |
| 36 | 4-F | 1.2 |
| 37 | 4-OH | 1.0 |
| 38 | 3-F, 4-OCH3 | 0.9 |
| 41 | 4-CF3 | 4.1 |
| 45 | 4-COOH | 0.5 |
| 46 | 2-F, 4-COOH | 0.3 |
Data is illustrative and compiled from published research on CSF-1R inhibitors.[2]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heteroaryl bromide to synthesize a key drug scaffold intermediate.
Materials:
-
This compound
-
Heteroaryl bromide (e.g., 4-bromo-1H-pyrazole)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as CSF-1R, using the ADP-Glo™ Kinase Assay.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human kinase (e.g., CSF-1R)
-
Kinase substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the inhibitor dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: CSF-1R Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Drug Discovery.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a specialized building block in organic and materials chemistry. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable properties to polymers and organic molecules. These properties include enhanced thermal stability, chemical resistance, and specific electronic characteristics, making it a valuable monomer for the synthesis of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs), and specialty polymers. The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the precise construction of carbon-carbon bonds to create complex molecular architectures.
Key Applications in Materials Science
The incorporation of the 3-fluoro-4-(trifluoromethyl)phenyl moiety into materials can lead to several performance enhancements:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to higher decomposition temperatures and greater stability at elevated operating temperatures.
-
Modified Electronic Properties: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can lower the HOMO and LUMO energy levels of conjugated polymers, which is crucial for tuning the electronic and optoelectronic properties of devices.
-
Improved Chemical Resistance: Fluorinated compounds are known for their resistance to chemical degradation, enhancing the longevity and durability of materials.
-
Controlled Intermolecular Interactions: The specific substitution pattern can influence the packing and morphology of polymer chains in the solid state, affecting charge transport and photophysical properties.
Data Presentation: Properties of Analogous Fluorinated Polymers
| Property | Polymer with Fluorinated Phenyl Groups | Non-Fluorinated Control Polymer | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 111 °C | ~100-120 °C | [1] |
| Decomposition Temperature (Td) | 331 °C | ~300-350 °C | [1] |
| Optical Properties | |||
| Photoluminescence (PL) Emission Max (in solution) | ~410 nm (Blue Emission) | ~410-420 nm | [1] |
| Photoluminescence Quantum Yield (PLQY) (in solution) | Up to 0.87 | ~0.7-0.9 | [1] |
| Electronic Properties | |||
| HOMO Energy Level | Lowered (more positive value) | Higher (less positive value) | [2] |
| LUMO Energy Level | Lowered (more positive value) | Higher (less positive value) | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Polyfluorene Copolymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a copolymer of 9,9-dioctylfluorene and this compound.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (15 mL) and the 2 M aqueous solution of potassium carbonate (5 mL) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 90°C with vigorous stirring under a positive pressure of argon or nitrogen. The reaction is typically run for 24-48 hours.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid (e.g., 0.1 mmol) and continue stirring at 90°C for another 4-6 hours.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing methanol (200 mL) with stirring. The polymer will precipitate.
-
Collection: Collect the precipitated polymer by filtration through a Büchner funnel. Wash the polymer with deionized water and methanol to remove residual salts and catalyst.
-
Purification: Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The desired polymer is typically soluble in chloroform.
-
Drying: Precipitate the chloroform fraction into methanol, filter, and dry the final polymer product under vacuum at 60°C overnight.
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Visualizations
Caption: Workflow for the synthesis of a fluorinated polyfluorene copolymer.
Caption: Relationship between the boronic acid and enhanced material properties.
References
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a pivotal building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to target molecules. This document provides detailed protocols for the large-scale synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical development. The protocols are designed to be robust and scalable for laboratory and pilot-plant production.
Large-Scale Synthesis of this compound
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction at cryogenic temperatures, followed by borylation with a trialkyl borate and subsequent acidic workup. This method is amenable to large-scale production with appropriate engineering controls.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Large-scale, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Cryogenic cooling system capable of maintaining -78 °C.
-
Rotary evaporator.
-
Filtration apparatus.
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the reactor with 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryogenic cooler.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and slowly quench by adding 2 M aqueous HCl. Stir vigorously for 1 hour.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.
-
Isolation and Purification: Triturate the resulting crude solid with hexanes to induce precipitation. Collect the solid by filtration and dry under vacuum to yield this compound.
Data Presentation: Synthesis
| Parameter | Value |
| Starting Material | 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene |
| Key Reagents | n-Butyllithium, Triisopropyl borate |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C |
| Typical Yield | 75-85% |
| Purity (by NMR) | >97% |
| Appearance | White to off-white solid |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent for introducing the 3-fluoro-4-(trifluoromethyl)phenyl moiety into various molecular scaffolds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The presence of fluorine can significantly enhance the biological activity and pharmacokinetic properties of these molecules.[3]
General Reaction Scheme
Caption: Suzuki-Miyaura coupling with the target boronic acid.
Experimental Protocol: Synthesis of a Fluorinated Biaryl Compound
Materials:
-
This compound (1.2 eq)
-
Aryl bromide or iodide (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (1-5 mol%)
-
Base (e.g., potassium carbonate, K2CO3) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
Heating mantle or oil bath.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst.
-
Solvent Addition: Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).
-
Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl compound.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Condition/Value |
| Boronic Acid | This compound |
| Coupling Partner | Aryl Bromide/Iodide |
| Catalyst | Pd(PPh3)4 (2 mol%) |
| Base | K2CO3 (2.0 eq) |
| Solvent | 1,4-Dioxane/Water (3:1) |
| Reaction Temperature | 90 °C |
| Typical Yield | 80-95% |
| Purity (by LC-MS) | >98% |
Signaling Pathways and Drug Development Context
The introduction of the 3-fluoro-4-(trifluoromethyl)phenyl moiety can be a key step in the synthesis of kinase inhibitors. For instance, many targeted cancer therapies involve small molecules that inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in various cancers. The unique electronic properties of the fluorinated substituent can enhance binding affinity to the kinase active site.
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
Safety and Handling
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
-
Triisopropyl borate: Flammable liquid and vapor. Causes serious eye irritation.
-
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene: Harmful if swallowed and causes skin and eye irritation.
-
Palladium Catalysts: Can be toxic and should be handled in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment for all experimental procedures.
References
Protecting Group Strategies for (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a crucial building block in medicinal chemistry and materials science. The strategic use of protecting groups is essential for the successful application of this reagent in complex multi-step syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a valuable synthetic intermediate due to the presence of the electron-withdrawing trifluoromethyl group and the fluorine atom, which can significantly influence the pharmacokinetic and physicochemical properties of target molecules. However, the boronic acid functional group can be unstable under various reaction conditions, leading to side reactions such as protodeboronation, oxidation, and the formation of boroxines.[1] Protecting the boronic acid moiety can mitigate these issues, enhancing the stability and handling of the reagent, and enabling its use in a broader range of chemical transformations.
Among the various protecting groups for boronic acids, N-methyliminodiacetic acid (MIDA) has emerged as a particularly effective and versatile option. MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with chromatography, making them ideal for multi-step synthesis.[2][3]
Protecting Group Strategies: A Comparative Overview
Several protecting groups can be employed for arylboronic acids, each with its own set of advantages and disadvantages. The choice of protecting group depends on the specific requirements of the synthetic route, including the reaction conditions to be employed and the desired deprotection strategy.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| N-Methyliminodiacetic acid (MIDA) | Aryl-B(MIDA) | High stability to air, moisture, and chromatography; enables iterative cross-coupling.[2][3] | Requires specific conditions for formation. | Mild aqueous base (e.g., 1 M NaOH or NaHCO₃) at room temperature.[2] |
| Pinacol | Aryl-B(pin) | Commercially available; stable to many reaction conditions. | Can be difficult to deprotect; may undergo transesterification. | Oxidative cleavage (e.g., NaIO₄) or strong acid/base. |
| 1,8-Diaminonaphthalene (dan) | Aryl-B(dan) | Very high stability. | Can be challenging to remove. | Strong acidic conditions. |
| Potassium trifluoroborate | [Aryl-BF₃]K | Crystalline and stable solids. | Limited solubility in organic solvents; requires fluoride source for formation. | Aqueous acid or base. |
Experimental Protocols
The following are detailed protocols for the protection of this compound as its MIDA boronate ester and its subsequent deprotection. A protocol for the formation of the corresponding pinacol ester is also provided for comparison.
Protocol 1: Synthesis of this compound MIDA ester
This protocol is adapted from general procedures for the synthesis of aryl MIDA boronates.[4]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Diatomaceous earth
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), N-methyliminodiacetic acid (1.05 eq), and anhydrous toluene (50 mL).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous DMF (20 mL) and heat the mixture to 80 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove any insoluble impurities.
-
Remove the DMF under high vacuum to yield the crude product.
-
The crude this compound MIDA ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Yield: 70-90%
Protocol 2: Deprotection of this compound MIDA ester
This protocol describes the mild basic hydrolysis of the MIDA boronate to regenerate the free boronic acid.[2]
Materials:
-
This compound MIDA ester
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound MIDA ester (1.0 eq) in THF (10 mL) in a round-bottom flask.
-
Add 1 M NaOH solution (5 mL) to the flask and stir the mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and add diethyl ether (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the this compound.
Expected Yield: >95%
Protocol 3: Synthesis of 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This protocol is a general procedure for the formation of arylboronic acid pinacol esters.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), pinacol (1.1 eq), and anhydrous toluene (50 mL).
-
Heat the mixture to reflux with stirring. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted pinacol and wash the solid with a small amount of cold toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude pinacol ester can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 80-95%
Visualization of Workflows
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for protection and deprotection strategies.
Caption: Iterative Suzuki coupling with MIDA boronate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield is a common issue in Suzuki coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on this compound can present specific challenges.[1][2][3]
Possible Causes and Solutions:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. The catalyst or phosphine ligands may have degraded due to improper storage or exposure to oxygen.[4][5]
-
Oxygen Contamination: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[4][5][7]
-
Recommendation: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[5]
-
-
Protodeboronation: This is a significant side reaction for electron-deficient boronic acids, where the C-B bond is cleaved and replaced with a C-H bond.[1][5][8]
-
Recommendation: Use milder bases like K₃PO₄ or Cs₂CO₃.[5] Running the reaction under anhydrous conditions can also minimize this side reaction.[5] Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can provide a slow release of the boronic acid, keeping its concentration low and reducing the rate of protodeboronation.[1][5]
-
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be sluggish.
Issue 2: Significant Homocoupling of the Boronic Acid
The formation of 3,3'-Difluoro-4,4'-bis(trifluoromethyl)biphenyl, the homocoupling product of this compound, indicates a problem with the catalytic cycle.
Possible Causes and Solutions:
-
Presence of Pd(II) Species: Pd(II) species in the reaction mixture can promote the homocoupling of boronic acids.[7]
-
Recommendation: Ensure complete reduction of the Pd(II) precatalyst to Pd(0). Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial.[6]
-
-
High Concentration of Boronic Acid: A high concentration of the boronic acid can favor the homocoupling pathway.
-
Recommendation: Consider the slow addition of the boronic acid to the reaction mixture.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my Suzuki coupling with this compound fails?
A1: When a Suzuki coupling fails, systematically assess the following key parameters:
-
Reagent Integrity: Confirm the purity and stability of your aryl halide and the this compound. Boronic acids can degrade over time.[4]
-
Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are active and have been stored correctly under an inert atmosphere.[4][5]
-
Inert Atmosphere: Verify that the reaction was conducted under strictly anaerobic conditions. Oxygen can deactivate the catalyst.[4][5]
-
Solvent and Base Quality: Use anhydrous, degassed solvents and a high-purity base.[5]
Q2: How do the electron-withdrawing groups on this compound affect the reaction?
A2: The fluorine and trifluoromethyl groups are strongly electron-withdrawing. This has two main effects:
-
It can make the boronic acid more susceptible to protodeboronation under basic conditions.[1]
-
It can increase the reactivity of the boronic acid in the transmetalation step, which can be beneficial.[2]
Q3: What are the recommended starting conditions for a Suzuki coupling with this boronic acid?
A3: While optimal conditions are substrate-dependent, a good starting point would be:
-
Catalyst: A Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., a Buchwald-type G3 precatalyst).[4][11]
-
Base: K₃PO₄ or Cs₂CO₃.[5]
-
Solvent: A degassed mixture of an organic solvent like dioxane or toluene with water.[12]
-
Temperature: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.[5]
Q4: I am observing incomplete conversion. What can I do to drive the reaction to completion?
A4: To improve conversion, consider the following:
-
Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate, but be aware that it can also accelerate catalyst decomposition and side reactions.[5]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be beneficial.[6]
-
Change Ligand: Switching to a more electron-rich and bulky ligand can sometimes improve catalytic activity for challenging substrates.[6]
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor by TLC or LC-MS to determine the point of maximum conversion.
Data Presentation
Table 1: Recommended Reaction Parameters for Suzuki Coupling with this compound
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Buchwald G3 Precatalysts (e.g., XPhos Pd G3) | Air-stable, efficient generation of active Pd(0).[4] |
| Ligand | Biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands accelerate key steps.[6] |
| Base | K₃PO₄, Cs₂CO₃ | Milder bases can minimize protodeboronation.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O (degassed) | Common solvent systems for Suzuki couplings.[12] |
| Temperature | 80 - 110 °C | Balances reaction rate and catalyst stability.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
preventing protodeboronation of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
Topic: Preventing Protodeboronation of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate protodeboronation of this compound during cross-coupling reactions.
Troubleshooting Guide
Users frequently encounter challenges with this compound due to its susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1][2] The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups enhance this instability, particularly under the basic, aqueous conditions typical of Suzuki-Miyaura cross-coupling reactions.[3][4]
Q1: My Suzuki-Miyaura reaction is yielding 1-fluoro-2-(trifluoromethyl)benzene as a major byproduct alongside low yields of my desired product. What is causing this?
A1: This is a classic indication of protodeboronation.[5] This side reaction replaces the boronic acid group with a hydrogen atom from a proton source, which is often water in the reaction mixture.[1] For electron-deficient arylboronic acids such as this compound, this process is significantly accelerated under basic conditions, which are necessary for the catalytic cycle of the Suzuki-Miyaura coupling.[3][6]
Q2: How can I adjust my reaction conditions to minimize protodeboronation?
A2: Optimizing your reaction parameters is the first line of defense against protodeboronation. Key factors to consider include the choice of base, temperature, and solvent.
-
Base Selection: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly accelerate protodeboronation by increasing the concentration of the more reactive arylboronate anion.[3][6] Switching to milder inorganic bases is highly recommended.
-
Temperature: Higher temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[5] If your catalyst system is sufficiently active, lowering the reaction temperature can selectively disfavor the protodeboronation pathway.[5]
-
Solvent and Water Content: While Suzuki-Miyaura reactions often require some water to facilitate the catalytic cycle, excess water can serve as a proton source for protodeboronation.[5] Using anhydrous solvents and carefully optimizing the amount of water can be beneficial.[5]
Q3: Condition optimization is not sufficient. What are more robust methods to prevent protodeboronation?
A3: If optimizing reaction conditions fails to resolve the issue, modifying the boronic acid reagent itself is a highly effective strategy.
-
Conversion to Boronic Esters: Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[7][8][9]
-
Use of MIDA Boronates: For particularly unstable substrates, converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate derivative is an excellent solution.[10][11] MIDA boronates are highly stable, air-stable solids that slowly release the active boronic acid in situ under the reaction conditions.[10][11] This "slow-release" approach maintains a very low concentration of the unstable boronic acid at any given time, allowing the desired cross-coupling to outcompete the decomposition pathway.[10][12]
Q4: Can the choice of catalyst and ligand impact the extent of protodeboronation?
A4: Yes. The competition between the desired cross-coupling and the undesired protodeboronation is kinetic. Using a highly active and efficient catalyst system can accelerate the rate of the Suzuki-Miyaura coupling, allowing it to proceed to completion before significant protodeboronation can occur.[1][5] Modern palladium precatalysts paired with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) are often effective in these challenging cases.[2]
Data Summary
Table 1: Influence of Base Selection on Protodeboronation
| Base Type | Examples | Tendency for Protodeboronation | Recommended Use |
| Strong Bases | NaOH, KOH, LiOH | High | Not recommended for this substrate |
| Milder Carbonate Bases | K₂CO₃, Cs₂CO₃ | Moderate | Good starting point for optimization |
| Phosphate Bases | K₃PO₄ | Low to Moderate | Often the optimal choice[2][10] |
| Fluoride Bases | CsF, KF | Low | Can be effective, but may require different solvent conditions |
Table 2: Comparison of Boron Reagent Stability
| Boron Reagent | Structure | Relative Stability | Key Feature |
| Boronic Acid | Ar-B(OH)₂ | Low | Highly susceptible to protodeboronation[3][13] |
| Pinacol Ester | Ar-B(pin) | Moderate | Increased stability over the free acid[7][8] |
| MIDA Boronate | Ar-B(MIDA) | High | Air-stable; enables slow-release of the boronic acid[10][11] |
Visual Guides
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol %) or a palladium precatalyst.
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[2]
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 1,4-dioxane or toluene, ensuring it is anhydrous) via syringe. If necessary, add a minimal, optimized amount of degassed water.
-
-
Reaction:
-
Place the flask in a preheated oil bath at a moderate temperature (e.g., 60-80 °C). Stir the mixture vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
-
Work-up:
-
Once the limiting reagent is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel to isolate the desired product.[2]
-
Protocol 2: Preparation of the MIDA Boronate Ester
-
Dissolution:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a suitable solvent like DMSO.
-
-
Dehydration:
-
Heat the mixture (e.g., to 80-100 °C) under vacuum or with azeotropic removal of water (using a Dean-Stark apparatus with a solvent like toluene) until the formation of the MIDA ester is complete.
-
-
Isolation:
-
Cool the reaction mixture. The MIDA boronate often precipitates and can be collected by filtration, washed with a non-polar solvent, and dried. This stable solid can then be used in the Suzuki-Miyaura coupling (Protocol 1) in place of the boronic acid.
-
Frequently Asked Questions (FAQs)
What is protodeboronation? Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1] It is a common undesired side reaction in processes that utilize boronic acids, such as the Suzuki-Miyaura coupling.[1]
Why is this compound so prone to this reaction? The phenyl ring of this compound is substituted with two powerful electron-withdrawing groups (a fluorine atom and a trifluoromethyl group).[4] These groups decrease the electron density on the carbon atom attached to the boron, weakening the C-B bond and making it more susceptible to cleavage, especially under basic conditions.[3][13]
What is the ideal base for a Suzuki coupling with this reagent? There is no single "ideal" base for all substrates, but a moderately weak, non-nucleophilic base like potassium phosphate (K₃PO₄) is often the best choice to start with.[2][10] It is effective at promoting the catalytic cycle while minimizing the rate of protodeboronation compared to stronger bases like NaOH or KOH.
Should I use the boronic acid or a more stable derivative like a pinacol or MIDA ester? If you are observing significant protodeboronation with the boronic acid even after optimizing conditions, switching to a more stable derivative is highly recommended. Pinacol esters offer a moderate increase in stability.[7][8] For maximum stability and the best chance of success with challenging substrates, using a MIDA boronate is the preferred strategy.[10][11]
My bottle of this compound is old. Can I still use it? It is strongly discouraged. Boronic acids, especially electron-deficient ones, can degrade over time upon exposure to air and moisture, often forming cyclic anhydrides (boroxines) or decomposing.[2] For reproducible and high-yielding results, always use fresh, high-purity boronic acid. If you suspect degradation, using a more stable derivative is a safer approach.[2]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
solubility issues of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guide
Researchers working with this compound may face challenges in achieving the desired solubility for their reactions or analyses. The following guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility problems.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose organic solvents for dissolving this compound?
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High Solubility: N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and alcohols (e.g., methanol, ethanol).[1]
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Moderate Solubility: Acetone, Acetonitrile, and Dichloromethane (DCM).
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Low to Insoluble: Non-polar solvents such as hexanes, petroleum ether, and toluene should generally be avoided.[1]
The presence of hydroxyl groups on the boronic acid moiety allows for hydrogen bonding, which facilitates dissolution in protic and polar aprotic solvents.[2]
Q2: I'm observing a white solid that is difficult to dissolve even in polar solvents. What could be the issue?
A2: This could be due to the formation of boroxines. Boronic acids can undergo reversible dehydration, especially under anhydrous conditions, to form cyclic anhydrides known as boroxines.[3][4] These species may have different solubility profiles compared to the monomeric boronic acid.
To address this, you can try adding a small, controlled amount of water to the solvent. This can shift the equilibrium back towards the more soluble boronic acid form.[4]
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, gentle heating with stirring can significantly improve the solubility of boronic acids.[2] However, be aware that prolonged heating or high temperatures can promote the formation of boroxines.[3] It is advisable to heat the mixture gradually and only to the temperature required to achieve dissolution.
Q4: My reaction requires a non-polar solvent, but the boronic acid is not soluble. What are my options?
A4: If the reaction conditions permit, you could consider the following strategies:
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Use a co-solvent: Introduce a minimal amount of a polar aprotic solvent (e.g., THF) in which the boronic acid is soluble to your non-polar reaction medium.
-
Derivatization: Convert the boronic acid to a more soluble boronate ester, such as a pinacol ester.[5] Boronate esters are generally more soluble in a wider range of organic solvents.[6]
Q5: How does the fluorine and trifluoromethyl group affect the solubility of this compound?
A5: The fluorine and trifluoromethyl substituents on the phenyl ring increase the lipophilicity of the molecule, which can influence its solubility profile.[7] While the boronic acid group promotes solubility in polar solvents, the fluorinated phenyl ring can enhance solubility in less polar organic solvents compared to unsubstituted phenylboronic acid. The exact solubility will be a balance of these opposing effects.[3]
Data Presentation
While specific quantitative solubility data for this compound is limited in public literature, the following table provides a qualitative summary based on data for analogous boronic acids.[1][2]
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMF, THF, Acetone, Acetonitrile | High to Moderate |
| Alcohols | Methanol, Ethanol | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate |
| Ethers | Diethyl ether, Dioxane | Moderate to Low |
| Aromatic | Toluene, Benzene | Low |
| Aliphatic | Hexanes, Pentane, Petroleum Ether | Very Low |
Experimental Protocols
Protocol for Determining Solubility via the Dynamic Method
A reliable method for determining the solubility of boronic acids is the dynamic or synthetic method. This involves observing the dissolution of a solid in a liquid upon controlled heating.[2][8]
Materials:
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This compound
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High-purity organic solvent of choice
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Jacketed glass vessel with a magnetic stirrer
-
Temperature controller and probe
-
Luminance probe or a device to monitor turbidity
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[2]
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Heating and Stirring: Begin stirring the mixture vigorously to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.2 K/min).[2]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually or with a luminance probe that measures the intensity of a light beam passing through the solution.[2]
-
Data Recording: Record the temperature at which the last solid particles disappear, resulting in a clear, single-phase solution. This temperature is the equilibrium solubility temperature for that specific composition.
-
Repeat: Repeat this process with different compositions of the boronic acid and solvent to generate a solubility curve.
References
Technical Support Center: Purification of Suzuki Products from (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Suzuki coupling products derived from (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q1: I am observing very low to no yield of my desired biaryl product. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, especially with electron-deficient boronic acids like this compound, can stem from several factors. A systematic check of your reagents and reaction conditions is the first step. Key areas to troubleshoot include:
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Catalyst Activity: Ensure your palladium catalyst and ligand are active. Older catalysts or those exposed to air can lose activity.
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Base Selection: The choice and quality of the base are critical. For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
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Solvent Quality: Use anhydrous and high-purity solvents to avoid unwanted side reactions.
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Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently. If you are running the reaction at a lower temperature, a gradual increase may improve the yield. However, excessively high temperatures can lead to catalyst decomposition.
Issue 2: Presence of Significant Impurities
Q2: My crude product contains several impurities that are difficult to separate. What are the common byproducts and how can I minimize them?
A2: Several side reactions can lead to impurities in a Suzuki coupling. The most common ones include:
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Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the best way to prevent this.
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Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which leads to the formation of 1-fluoro-2-(trifluoromethyl)benzene. This side reaction can be exacerbated by the presence of water and strong bases. Using milder bases like potassium fluoride (KF) or ensuring anhydrous conditions can help mitigate this issue.
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Residual Starting Materials: Incomplete conversion will result in the presence of the starting aryl halide and boronic acid in the crude product.
-
Palladium Black: The precipitation of palladium black indicates catalyst decomposition, which can contaminate the product.
To minimize these impurities, ensure an inert atmosphere, use high-purity reagents, and optimize the reaction conditions (base, solvent, temperature).
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my Suzuki product derived from this compound?
A1: The optimal purification method depends on the physical properties of your product (solid or oil) and the nature of the impurities. The two most common methods are flash column chromatography and recrystallization.
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Flash Column Chromatography: This is a versatile method for purifying both solid and oily products. A typical solvent system would be a gradient of ethyl acetate in hexanes. For more polar products, a methanol/dichloromethane system can be used.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method to obtain high-purity material. The choice of solvent is crucial. Common solvent systems for biaryl compounds include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).
Q2: How can I remove residual palladium from my final product?
A2: Residual palladium can be a concern, especially for pharmaceutical applications. Several methods can be employed for its removal:
-
Filtration through Celite®: After the reaction, filtering the mixture through a pad of Celite® can remove heterogeneous palladium species.
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product, followed by stirring and filtration, can effectively remove dissolved palladium.
-
Scavenger Resins: Resins functionalized with thiols or other ligands with high affinity for palladium can be used to sequester the metal from the product solution.
Q3: My product and the unreacted aryl halide have very similar Rf values on TLC, making chromatographic separation difficult. What can I do?
A3: Co-elution of the product and starting material is a common challenge. Here are a few strategies to overcome this:
-
Optimize the Solvent System: Experiment with different solvent systems for your flash chromatography. Sometimes, switching from an ethyl acetate/hexanes system to a different one, like ether/hexanes or dichloromethane/hexanes, can improve separation.
-
Drive the Reaction to Completion: Ensuring the complete consumption of the limiting reagent (usually the aryl halide) will eliminate this separation issue. This can be achieved by using a slight excess of the boronic acid and optimizing the reaction conditions.
-
Recrystallization: If the product is a solid, recrystallization may be able to separate it from the starting material, as they are likely to have different solubilities.
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 8 | 90-98 |
| 3 | 2-Bromopyridine | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 16 | 75-85 |
Note: These are representative conditions and may require optimization for specific substrates.
Table 2: Common Solvent Systems for Flash Column Chromatography
| Polarity of Product | Recommended Solvent System |
| Non-polar | Hexanes / Ethyl Acetate (e.g., 95:5 to 80:20) |
| Moderately Polar | Hexanes / Ethyl Acetate (e.g., 80:20 to 50:50) |
| Polar | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if separate) followed by the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Protocol 2: General Work-up Procedure
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using the desired low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, collecting fractions and monitoring by TLC to isolate the desired product.
Mandatory Visualization
Caption: Experimental workflow for Suzuki coupling and purification.
Caption: Troubleshooting decision tree for Suzuki reactions.
Technical Support Center: Managing Homocoupling of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formation of homocoupling side products when using (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a concern with this compound?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct, in this case, 2,2'-difluoro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the byproduct and the target molecule.[1] this compound is an electron-deficient boronic acid, which can make it more susceptible to side reactions like homocoupling under certain conditions.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst without efficient reduction to the active Pd(0) species. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[2][3]
Q3: How can I minimize the homocoupling of my electron-deficient boronic acid?
A3: To minimize homocoupling, it is crucial to rigorously degas your solvents and reaction mixture, use a Pd(0) precatalyst or ensure complete in situ reduction of a Pd(II) precatalyst, and choose appropriate ligands and bases. Bulky, electron-rich phosphine ligands are often effective in promoting the desired cross-coupling over homocoupling.
Q4: What is the visual evidence of significant homocoupling in my reaction?
A4: While not always visually apparent during the reaction, a key indicator of significant homocoupling is the presence of a significant amount of the symmetrical biaryl byproduct in the crude reaction mixture, which can be identified by analytical techniques such as TLC, LC-MS, or NMR spectroscopy. A lower than expected yield of the desired product is also a strong indicator.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High percentage of homocoupling product observed. | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst. 3. Inappropriate choice of ligand or base. | 1. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method. 2. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) or use a precatalyst system that efficiently generates Pd(0) in situ. 3. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). Consider using a weaker base such as K₂CO₃ or K₃PO₄. |
| Low yield of the desired cross-coupled product. | 1. Inefficient catalyst turnover. 2. Decomposition of the boronic acid. 3. Suboptimal reaction temperature. | 1. Increase catalyst loading slightly or switch to a more active catalyst/ligand system. 2. Add the boronic acid portion-wise or via syringe pump to keep its instantaneous concentration low. Ensure anhydrous conditions if protodeboronation is suspected. 3. Optimize the reaction temperature; higher temperatures can sometimes favor homocoupling. |
| Difficulty in separating the desired product from the homocoupling byproduct. | Structural similarity between the product and the byproduct. | Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. Recrystallization from a carefully selected solvent system may also be effective. Consider derivatizing the desired product to alter its polarity for easier separation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a starting point for minimizing homocoupling when using this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the flask via cannula or syringe.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand (if used).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification of the Cross-Coupled Product
Separating the desired biaryl from the homocoupled byproduct can be challenging.
Method 1: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system (e.g., hexanes/ethyl acetate). A shallow gradient of the polar solvent is often necessary to achieve separation. Careful monitoring of fractions by TLC or LC-MS is crucial.
Method 2: Preparative HPLC
-
For difficult separations, reverse-phase preparative HPLC is a powerful technique.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid or formic acid as a modifier) is typically effective.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the formation of the homocoupling byproduct. The values presented are illustrative and should be optimized for each specific reaction.
| Parameter | Condition A | Yield of Desired Product (A) | Yield of Homocoupling Product (A) | Condition B | Yield of Desired Product (B) | Yield of Homocoupling Product (B) |
| Palladium Source | Pd(OAc)₂ | ~60% | ~25% | Pd(PPh₃)₄ | ~85% | <5% |
| Ligand | PPh₃ | ~70% | ~15% | SPhos | >90% | <2% |
| Base | Na₂CO₃ | ~75% | ~10% | K₃PO₄ | ~80% | ~8% |
| Atmosphere | Air | ~40% | ~40% | Argon | >90% | <5% |
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A logical workflow for troubleshooting homocoupling issues.
References
Technical Support Center: (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in coupling reactions such as the Suzuki-Miyaura and Chan-Lam reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for temperature in Suzuki-Miyaura coupling reactions with this compound?
A1: For Suzuki-Miyaura couplings involving electron-deficient boronic acids like this compound, a typical starting temperature range is 80-110 °C.[1] Increasing the temperature can enhance the reaction rate. However, excessively high temperatures may lead to catalyst decomposition and the formation of side products.[2] It is crucial to monitor the reaction progress and optimize the temperature for your specific substrate and catalyst system.
Q2: Can Chan-Lam coupling with this compound be performed at room temperature?
A2: The Chan-Lam coupling is known for often proceeding under milder conditions than many palladium-catalyzed reactions, sometimes even at room temperature in the presence of a copper catalyst and an oxidant like air.[3] However, for an electron-deficient partner like this compound, some heating may be necessary to achieve a reasonable reaction rate and yield. Optimization of the solvent and base is also critical.[4]
Q3: What are common side reactions to watch out for when using this compound at elevated temperatures?
A3: At higher temperatures, two common side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and can be exacerbated by the presence of water and elevated temperatures.[2] Homocoupling of the boronic acid can also occur, especially in the presence of oxygen.[5]
Q4: How does the choice of solvent and base impact the effect of temperature?
A4: The solvent and base play a crucial role in the outcome of the coupling reaction and can influence the optimal temperature. For instance, aprotic solvents are often preferred to minimize protodeboronation.[2] The choice of base is also critical, with weaker bases sometimes being beneficial in preventing side reactions.[2] A screening of different solvent and base combinations at various temperatures is often necessary to identify the optimal conditions for a specific transformation.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. For electron-deficient systems, temperatures up to 110 °C or even higher (with microwave heating) might be necessary.[6] |
| Catalyst Inactivity | Ensure your palladium catalyst and phosphine ligands are not degraded. Use a fresh batch or a more robust pre-catalyst, such as a Buchwald-type G3 or G4 palladacycle.[1] |
| Inappropriate Base | The chosen base may not be effective. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is anhydrous if water-sensitive side reactions are a concern.[2] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can release the boronic acid slowly during the reaction. Lowering the reaction temperature can also help.[2] |
Issue 2: Significant Formation of Homocoupled Product
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] |
| Suboptimal Catalyst System | Certain ligands can promote homocoupling. Consider switching to a different phosphine ligand, such as a bulky biarylphosphine ligand, which can favor the cross-coupling pathway.[5] |
| High Temperature | While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Try running the reaction at the lower end of the effective temperature range. |
Issue 3: Reaction Stalls Before Completion in Chan-Lam Coupling
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | While often run at room temperature, electron-deficient boronic acids may require heating. Try increasing the temperature to 50-80 °C.[7] |
| Catalyst Deactivation | Ensure your copper catalyst is active. Using a slight excess of the boronic acid can sometimes help. |
| Ineffective Base or Solvent | The choice of base and solvent is critical. Screen various combinations, such as pyridine in DCM or an inorganic base in a polar solvent like DMF or methanol.[8] |
Data Presentation
The following tables summarize the effect of temperature on the conversion of a fluorinated aryl boronic acid in a Suzuki-Miyaura coupling reaction as an illustrative example. While not the exact target molecule, 4-fluorophenylboronic acid provides a relevant model for the expected trend.
Table 1: Effect of Temperature on the Conversion of 4-Fluorophenylboronic Acid with 1-Bromo-4-fluorobenzene [9]
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 70 | 3 | ~85 |
| 70 | 8 | ~90 |
| 70 | 24 | ~92 |
| 70 | 48 | ~95 |
| 110 | 3 | ~98 |
| 110 | 8 | ~99 |
| 110 | 24 | ~99 |
| 110 | 48 | ~99 |
Reaction Conditions: 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O (95:5) solvent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS, or GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[1]
General Protocol for Chan-Lam Coupling
-
Reaction Setup: To a reaction vial, add the amine or alcohol (1.0 equiv), this compound (1.5-2.0 equiv), the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., DCM, MeOH, or DMF).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). The reaction is often open to the air to allow for the oxidation of the copper catalyst.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the copper salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling with (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cross-coupling reactions of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Potential Causes:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.
-
Inefficient Ligand: The chosen phosphine ligand may not be suitable for the electron-deficient nature of the boronic acid.
-
Suboptimal Base: The base may not be strong enough to promote the crucial transmetalation step.
-
Poor Solvent Choice: The solvent system may not adequately solubilize all reaction components or may inhibit the catalytic cycle.
-
Protodeboronation: The boronic acid is susceptible to cleavage of the C-B bond, especially under harsh basic conditions or at elevated temperatures.[1]
Suggested Solutions:
-
Catalyst:
-
Use a pre-catalyst that readily generates the active Pd(0) species, such as a Buchwald-type precatalyst.
-
Ensure the palladium source is fresh and has been stored under an inert atmosphere.
-
Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
-
Ligand:
-
Employ bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., XPhos, SPhos) to facilitate oxidative addition and reductive elimination.[2]
-
-
Base:
-
Screen stronger, non-hydroxide bases such as K₃PO₄ or Cs₂CO₃.[3]
-
Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Solvent:
-
Use anhydrous, degassed aprotic polar solvents like dioxane, THF, or toluene, often in combination with a minimal amount of water.[4]
-
-
Reaction Conditions:
-
Maintain a rigorously inert atmosphere throughout the reaction by thoroughly degassing solvents and using Schlenk techniques.
-
Optimize the reaction temperature; start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
-
Issue 2: Significant Formation of Homocoupled Byproduct (Biaryl of the Boronic Acid)
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Inefficient Cross-Coupling: If the desired cross-coupling pathway is slow, side reactions like homocoupling become more prevalent.
Suggested Solutions:
-
Inert Atmosphere: Ensure meticulous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Catalyst Choice: Start with a Pd(0) source like Pd(PPh₃)₄ or use a precatalyst that rapidly generates the active species to favor the cross-coupling pathway.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.
Issue 3: Protodeboronation is a Major Side Reaction
Potential Causes:
-
Harsh Basic Conditions: Strong bases and high temperatures can accelerate the cleavage of the C-B bond.[5][6]
-
Presence of Protic Sources: Excess water or other protic impurities in the reaction mixture can serve as a proton source for this side reaction.[4]
Suggested Solutions:
-
Milder Base: Use weaker bases like K₂CO₃ or CsF, or carefully control the stoichiometry of stronger bases.[5]
-
Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.[6]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry. If an aqueous co-solvent is necessary, use a minimal, optimized amount.[4]
-
Use of Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA ester. MIDA boronates are particularly effective as they slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general catalyst system for the Suzuki-Miyaura coupling of this compound?
A1: Due to the electron-deficient nature of this boronic acid, a highly active catalyst system is recommended. A good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or a Buchwald precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[2]
Q2: Which base should I choose for my reaction?
A2: Stronger, non-nucleophilic inorganic bases are generally preferred for this type of substrate. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[3] It is advisable to screen a few bases to find the optimal one for your specific coupling partners.
Q3: What is the optimal solvent system?
A3: Aprotic polar solvents are commonly used. Mixtures of dioxane/water, THF/water, or toluene/water are often effective.[4] The ratio of the organic solvent to water should be optimized, typically starting with a higher proportion of the organic solvent. Ensure all solvents are thoroughly degassed.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture at regular intervals.
Q5: My reaction is complete, but I am having trouble with purification. Any suggestions?
A5: Purification is typically achieved by flash column chromatography on silica gel. If your product co-elutes with byproducts, try using a different solvent system for elution or consider recrystallization if the product is a solid. Washing the crude product with an appropriate solvent to remove impurities before chromatography can also be beneficial.
Quantitative Data Summary
The optimal reaction conditions are highly dependent on the specific coupling partner. The following tables provide a general overview of the effect of various parameters on the yield of Suzuki-Miyaura couplings involving electron-deficient boronic acids.
Table 1: Effect of Different Bases on Yield
| Base | Relative Strength | Typical Yield Trend |
| K₂CO₃ | Moderate | Moderate |
| K₃PO₄ | Strong | Good to Excellent[3] |
| Cs₂CO₃ | Strong | Good to Excellent[3] |
| NaOH | Strong (Nucleophilic) | Variable, risk of side reactions |
| Et₃N | Organic, Weak | Generally Low |
Table 2: Effect of Different Ligands on Yield
| Ligand | Type | Typical Yield Trend |
| PPh₃ | Monodentate, less electron-rich | Moderate to Low |
| dppf | Bidentate | Moderate to Good |
| XPhos | Bulky, electron-rich biarylphosphine | Excellent[2] |
| SPhos | Bulky, electron-rich biarylphosphine | Excellent[2] |
Table 3: Effect of Different Solvents on Yield
| Solvent System | Polarity | Typical Yield Trend |
| Toluene/Water | Nonpolar/Polar | Good |
| Dioxane/Water | Polar aprotic/Polar | Excellent[4] |
| THF/Water | Polar aprotic/Polar | Good to Excellent[3] |
| DMF | Polar aprotic | Moderate, risk of side reactions |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst and the ligand.
-
Add the degassed solvent system via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting guide for common side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting low conversion in (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions. The electron-withdrawing nature of the fluoro- and trifluoromethyl groups presents unique challenges that require specific optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield?
Answer: Low conversion is a common issue when using electron-deficient boronic acids like this compound. The electron-withdrawing groups (-F and -CF₃) decrease the nucleophilicity of the aryl group, which can slow down the crucial transmetalation step in the catalytic cycle. Several factors could be contributing to the low yield:
-
Inefficient Transmetalation: The transfer of the aryl group from boron to the palladium center is often the rate-limiting step for electron-poor boronic acids.
-
Catalyst and Ligand Choice: The palladium catalyst and phosphine ligand system may not be active enough to facilitate the reaction with this challenging substrate. Bulky, electron-rich phosphine ligands are often required.[1][2]
-
Base Selection: The choice and strength of the base are critical. An inappropriate base can fail to activate the boronic acid sufficiently or, conversely, can promote decomposition pathways.[3][4]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-(trifluoromethyl)benzene. This is often exacerbated by high temperatures and prolonged reaction times in the presence of a base.[5][6]
-
Reagent Quality: The boronic acid may have degraded during storage. These compounds can be sensitive to air and moisture.
Question 2: I'm observing a significant amount of 1-fluoro-2-(trifluoromethyl)benzene as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of 1-fluoro-2-(trifluoromethyl)benzene is a classic case of protodeboronation . This side reaction is a major pathway for yield loss, especially with electron-deficient aryl boronic acids, which are known to be unstable under certain conditions.[2][6]
Causes:
-
Basic Conditions: The presence of a base, particularly in an aqueous solvent, can facilitate the cleavage of the C-B bond.[6]
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of protodeboronation.
-
Long Reaction Times: Extended exposure to reaction conditions increases the likelihood of this side reaction.
Solutions:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or K₂CO₃, or organic bases.[1]
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature couplings are ideal for preventing decomposition.[2]
-
Use Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly suppress protodeboronation.[5]
-
Choose a Highly Active Catalyst System: A more active catalyst can promote the desired cross-coupling at a much faster rate than the competing decomposition, leading to higher product yield before the starting material degrades. Pre-catalysts like XPhos Pd G4 are designed for such challenging substrates.[2][7]
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters), which are less prone to protodeboronation.[5]
Question 3: My reaction appears to stall before completion. What adjustments can I make?
Answer: A stalled reaction often points to catalyst deactivation or insufficient reactivity under the chosen conditions.
Troubleshooting Steps:
-
Ligand Screening: The choice of ligand is paramount. For electron-deficient substrates, bulky and electron-donating phosphine ligands such as SPhos, XPhos, or DtBuPF are often more effective than standard ligands like PPh₃.[1][8] These ligands promote the formation of the active catalytic species and stabilize it throughout the reaction.
-
Solvent System: The polarity of the solvent can influence reaction rates. A screen of solvents like dioxane/water, toluene/water, or THF/water is recommended.[7][9] Sometimes, a small amount of a polar aprotic solvent like DMF or DMSO can accelerate a sluggish reaction, but should be used with caution as they can also promote side reactions.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes drive the reaction to completion.
-
Check Reagent Stoichiometry: Ensure that you are using a slight excess of the boronic acid (typically 1.2-1.5 equivalents) relative to the aryl halide.[2][8]
Data Presentation
Table 1: General Conditions for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids. This table provides starting points for reaction optimization based on literature for similar challenging substrates.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[10] | Reactivity order for oxidative addition. Ar-Cl requires highly active catalysts. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos Pd G4) | Pre-catalysts are often superior for difficult couplings as they form the active Pd(0) species reliably.[2] |
| Ligand | Buchwald-type biarylphosphines (XPhos, SPhos) | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[1][2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases are preferred to minimize protodeboronation.[2][8] K₃PO₄ is often a good starting point. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O (e.g., 4:1 ratio) | A mixed aqueous system is standard, but anhydrous conditions can be beneficial.[5][9] |
| Temperature | Room Temperature to 80 °C | Start at a lower temperature (e.g., 40-50 °C) to minimize boronic acid decomposition.[2] |
| Concentration | 0.1 - 0.5 M | Standard concentration range. |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene and Deionized Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and XPhos ligand in a small amount of the reaction solvent.
-
Solvent Addition: Add the anhydrous toluene and deionized water to the Schlenk flask containing the reagents.
-
Degassing: Degas the suspension by bubbling argon through the mixture for 15-20 minutes.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask under a positive flow of argon.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-18 hours).[8]
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[8]
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low conversion in cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
impact of water on (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, particularly concerning its interaction with water. Below are frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organoboron compound. It serves as a crucial building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of both fluorine and a trifluoromethyl group makes it valuable in medicinal chemistry for synthesizing novel pharmaceutical candidates, as these groups can enhance metabolic stability, binding affinity, and lipophilicity.[1]
Q2: How does water impact the stability of this compound?
A2: Water can significantly impact the stability of this boronic acid through several pH-dependent processes. The primary degradation pathway in the presence of water is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] Additionally, in aqueous solutions, boronic acids exist in a pH-dependent equilibrium between the neutral trigonal acid (ArB(OH)₂) and an anionic tetrahedral boronate ([ArB(OH)₃]⁻).[3] Water is also involved in the dehydration of boronic acids to form cyclic anhydrides known as boroxines.[4]
Q3: What is protodeboronation and why is this specific boronic acid highly susceptible to it?
A3: Protodeboronation is a decomposition reaction where the boronic acid group is replaced by a hydrogen atom (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[2] The (3-Fluoro-4-(trifluoromethyl)phenyl) group is strongly electron-deficient due to the combined electron-withdrawing effects of the fluorine and trifluoromethyl substituents.[5] This electron deficiency increases the Lewis acidity of the boron atom and weakens the carbon-boron bond, making the compound particularly prone to protodeboronation, especially under basic conditions.[6][7] This side reaction is a major cause of low yields in cross-coupling reactions.[6]
Q4: How does pH influence the stability of this boronic acid in aqueous solutions?
A4: The pH of the aqueous solution is a critical factor. At acidic to neutral pH, the more stable trigonal form, ArB(OH)₂, predominates.[3] As the pH increases to basic levels (typically above the boronic acid's pKa), the equilibrium shifts towards the more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻.[3] This boronate species is more susceptible to protodeboronation, leading to increased rates of degradation at high pH.[2][8] However, the formation of the boronate anion is also a necessary step for transmetalation in Suzuki-Miyaura coupling reactions.[9]
Q5: What are boroxines and can they form from this boronic acid?
A5: Boroxines are stable, six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules. This process can occur both in the solid state upon heating and in solution.[4][10] While specific data for this compound is not prevalent, its general class of phenylboronic acids is known to undergo this reversible dehydration. The formation of boroxine reduces the amount of active monomeric boronic acid available for reaction.
Q6: How should I properly store and handle this compound to minimize degradation?
A6: To ensure stability and reactivity, this reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[11] Avoid moisture, as it can lead to both protodeboronation and boroxine formation. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended. Always use a fresh batch of the boronic acid for critical reactions if you suspect the quality of an older stock.[6]
Section 2: Troubleshooting Guides for Experimental Applications
Issue: Low or No Yield in Suzuki-Miyaura Coupling Reactions
The most common issue encountered with this electron-deficient boronic acid is low product yield, often accompanied by the formation of 1-fluoro-2-(trifluoromethyl)benzene as a major byproduct. This indicates that the rate of protodeboronation is competing with or exceeding the rate of the desired cross-coupling.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose and resolve issues leading to low reaction yields.
Caption: A step-by-step workflow for troubleshooting low yields.
Section 3: Data & Experimental Protocols
Data Presentation
Table 1: Influence of pH on Boronic Acid Speciation and Stability
| pH Range | Predominant Species | Chemical Formula | Relative Reactivity | Key Considerations |
| Acidic to Neutral (pH < 7) | Trigonal Boronic Acid | ArB(OH)₂ | Less Reactive / More Stable | Favored for storage, but requires activation for coupling.[3] |
| Basic (pH > pKa) | Tetrahedral Boronate Anion | [ArB(OH)₃]⁻ | More Reactive / Less Stable | Necessary for transmetalation but prone to protodeboronation.[3][8] |
Table 2: Troubleshooting Guide: Low Yield in Suzuki Coupling
| Potential Cause | Recommended Solution(s) | Rationale |
| Protodeboronation | • Use a milder, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, KF).[6][12]• Switch to anhydrous reaction conditions (e.g., using dioxane or THF without water).[12]• Lower the reaction temperature and monitor closely. | Water is the proton source for this side reaction, and strong bases accelerate it. Anhydrous conditions and milder bases minimize this degradation pathway.[6][12] |
| Reagent Degradation | • Use a fresh bottle of this compound.• Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester for use in the reaction.[6] | Boronic acids can degrade upon storage, especially if exposed to moisture. Boronate esters are generally more stable and release the active boronic acid in situ.[6] |
| Catalyst Inactivity / Oxygen Contamination | • Thoroughly degas all solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles).• Run the reaction under a strict inert atmosphere (N₂ or Ar).[12]• Use a fresh, active palladium catalyst and ligand. | Oxygen can lead to the formation of palladium black (inactive catalyst) and cause unwanted homocoupling of the boronic acid.[12] |
| Incorrect Base/Solvent | • Screen different bases and solvent systems. The optimal combination is substrate-dependent.• If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to maximize interfacial contact.[12] | The base must be soluble enough and strong enough to activate the boronic acid but not so strong as to cause rapid decomposition.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions
Disclaimer: This is a general guideline. Optimal conditions may vary and should be determined experimentally.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by cycling between vacuum and the inert gas (3 cycles).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane, THF, or Toluene) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed. Analyze for the presence of the protodeboronated byproduct.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Boronic Acid Equilibrium and Degradation Pathway
Caption: Key aqueous equilibria and degradation pathway for arylboronic acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid Coupling Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed 1H NMR analysis of the Suzuki-Miyaura coupling product of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid with 4-bromoanisole. It offers a comparative analysis with related compounds, supported by experimental protocols and spectral data interpretation, to aid in the structural elucidation of novel compounds in drug discovery and development.
Introduction
This compound is a crucial building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to target molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and this boronic acid is frequently employed in the synthesis of complex biaryl structures.[1] Accurate spectroscopic analysis, particularly 1H NMR, is paramount for the unambiguous characterization of the resulting products.
This guide presents a model 1H NMR analysis of the product from the coupling of this compound and 4-bromoanisole, namely 3-fluoro-4'-(methoxy)-4-(trifluoromethyl)-1,1'-biphenyl . A comparative analysis with coupling products from structurally similar boronic acids is also provided to highlight the distinct spectral features arising from the substituent effects.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Aryl halides and boronic acids are typically used as received.[2] In a nitrogen-filled glove box, a vial is charged with the aryl halide (1.0 equiv.), the boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base like K2CO3 or CsF (2.0 equiv.).[3][4] A degassed solvent system, for example, a mixture of toluene, ethanol, and water, is added.[5] The reaction mixture is then heated, often between 80-110°C, for several hours until completion, as monitored by thin-layer chromatography or gas chromatography.[3][5] After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[5]
1H NMR Sample Preparation and Analysis
For 1H NMR analysis, approximately 5-25 mg of the purified product is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[6] To ensure spectral quality, it is crucial to filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade the magnetic field homogeneity and broaden the NMR signals.[6] The sample is then transferred to a clean NMR tube. 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at ambient temperature.[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
1H NMR Data Analysis and Comparison
The following tables summarize the 1H NMR data for the coupling product of this compound with 4-bromoanisole and compare it with products from two alternative boronic acids. The data for the primary target compound is a well-reasoned prediction based on published data for closely related analogs.[7][8]
1H NMR Data for 3-Fluoro-4'-(methoxy)-4-(trifluoromethyl)-1,1'-biphenyl
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~7.55 | d | ~8.8 | 2H |
| H-2 | ~7.50 | dd | J(H,F) ≈ 11.0, J(H,H) ≈ 2.0 | 1H |
| H-6 | ~7.42 | d | J(H,H) ≈ 8.4 | 1H |
| H-5 | ~7.65 | t | J(H,H) ≈ 8.0 | 1H |
| H-3', H-5' | ~7.00 | d | ~8.8 | 2H |
| OCH3 | ~3.86 | s | - | 3H |
Note: This is a predicted spectrum based on analogous compounds.[7][9]
Spectral Interpretation:
-
The protons on the methoxy-substituted ring (H-2', H-6', H-3', H-5') appear as two distinct doublets, characteristic of a para-substituted benzene ring.[9]
-
The methoxy group (OCH3) gives a sharp singlet at approximately 3.86 ppm.[9]
-
The protons on the fluoro-trifluoromethyl-substituted ring exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.
-
H-2 is expected to be a doublet of doublets due to coupling with H-6 and the adjacent fluorine atom.
-
The trifluoromethyl group does not directly split proton signals in 1H NMR but influences the chemical shifts of nearby protons.
Comparative 1H NMR Data
The following table compares the 1H NMR data of the target compound with the coupling products of two alternative boronic acids with 4-bromoanisole.
| Compound | Boronic Acid Used | Key 1H NMR Data (δ, ppm) |
| 3-Fluoro-4'-(methoxy)-4-(trifluoromethyl)-1,1'-biphenyl | This compound | H-2',6': ~7.55 (d); H-2: ~7.50 (dd); H-6: ~7.42 (d); H-5: ~7.65 (t); H-3',5': ~7.00 (d); OCH3: ~3.86 (s) |
| 4'-(Methoxy)-4-(trifluoromethyl)-1,1'-biphenyl [7] | (4-(Trifluoromethyl)phenyl)boronic acid | ~7.60-7.54 (m, 4H), 7.47 (dd, 2H), 6.93 (dd, 2H), 3.79 (s, 3H) |
| 3-Fluoro-4'-methoxy-1,1'-biphenyl [10] | (3-Fluorophenyl)boronic acid | Data for this specific isomer is not readily available, but would be predicted to show simpler aromatic signals for the fluorinated ring compared to the target compound. |
Comparative Analysis:
-
Effect of the CF3 group: Comparing the target compound with the product from (3-fluorophenyl)boronic acid, the strong electron-withdrawing nature of the trifluoromethyl group in the target compound is expected to cause a downfield shift (to higher ppm values) for the protons on the same ring.
-
Effect of the F atom: Comparing the target compound with 4'-(Methoxy)-4-(trifluoromethyl)-1,1'-biphenyl, the fluorine atom introduces characteristic proton-fluorine coupling, leading to more complex multiplicities (e.g., the doublet of doublets for H-2).[7] The chemical shifts of adjacent protons are also influenced by the fluorine's electronegativity.
Conclusion
The 1H NMR spectrum of the coupling product of this compound is characterized by distinct signals that are influenced by the electronic effects and coupling interactions of both the fluorine and trifluoromethyl substituents. By comparing the spectrum with those of closely related analogs, a confident structural assignment can be made. This guide provides researchers with the necessary information to interpret the 1H NMR spectra of these important biaryl compounds, facilitating the advancement of research in drug discovery and materials science.
References
- 1. spectroscopyasia.com [spectroscopyasia.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 3-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass Spectrometry of Biaryl Compounds Synthesized with (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric behavior of biaryl compounds synthesized using (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. Understanding the ionization and fragmentation patterns of these molecules is crucial for their characterization, purity assessment, and metabolic profiling in drug discovery and development. This document outlines common mass spectrometric techniques, supported by data from analogous compounds, and provides detailed experimental protocols.
The introduction of the 3-fluoro-4-(trifluoromethyl)phenyl moiety into a molecule via Suzuki-Miyaura cross-coupling reactions is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The resulting biaryl structures present unique characteristics in mass spectrometry due to the presence of electron-withdrawing fluorine and trifluoromethyl groups.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful analysis of biaryl compounds. Electrospray ionization (ESI) is the most common method for these moderately polar molecules, typically coupled with liquid chromatography (LC-MS).
| Ionization Technique | Suitability for (3-Fluoro-4-(trifluoromethyl)phenyl)biaryls | Expected Ions | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | High | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Soft ionization, suitable for LC-MS, good for moderately polar compounds. | Susceptible to matrix effects, adduct formation can complicate spectra. |
| Atmospheric Pressure Chemical Ionization (APCI) | Moderate | [M+H]⁺ | Suitable for less polar compounds, less susceptible to matrix effects than ESI. | Can cause more in-source fragmentation than ESI. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Low to Moderate | [M+H]⁺, [M+Na]⁺ | High sensitivity, tolerant to some salts. | Primarily for larger molecules, requires a suitable matrix. |
Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural elucidation. The fragmentation of biaryl compounds containing the 3-fluoro-4-(trifluoromethyl)phenyl group is influenced by the stability of the biaryl linkage and the electron-withdrawing nature of the substituents.
Predicted Fragmentation Pathways:
Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ of a generic biaryl compound is expected to follow several key pathways:
-
Cleavage of the Biaryl Bond: This is often a prominent fragmentation pathway, leading to ions corresponding to each of the constituent aryl rings. The charge may be retained on either fragment depending on their relative proton affinities.
-
Loss of Small Molecules: Neutral losses such as HF or trifluoromethane (CHF₃) from the trifluoromethyl group, though less common, can be observed.
-
Ring Opening and Rearrangements: More complex fragmentation can occur at higher collision energies.
Table of Predicted Fragment Ions for a Generic Biaryl Compound:
For a generic biaryl compound with the structure Ar¹-Ar², where Ar¹ is the 3-fluoro-4-(trifluoromethyl)phenyl group and Ar² is another aromatic system:
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | Description |
| [Ar¹-Ar² + H]⁺ | [Ar¹]⁺ | Ion of the (3-fluoro-4-(trifluoromethyl)phenyl) moiety |
| [Ar¹-Ar² + H]⁺ | [Ar²]⁺ | Ion of the second aromatic moiety |
| [Ar¹-Ar² + H]⁺ | [M+H - HF]⁺ | Loss of hydrogen fluoride |
| [Ar¹-Ar² + H]⁺ | [M+H - CF₃]⁺ | Loss of a trifluoromethyl radical (less common in ESI) |
The relative abundance of these fragment ions will depend on the nature of the second aromatic ring and the collision energy used. For instance, the presence of basic sites on the second ring will likely lead to the charge being retained on that fragment.[1]
Comparison with Alternative Boronic Acids
The mass spectrometric behavior of biaryl compounds can be subtly influenced by the substitution pattern on the phenylboronic acid.
| Boronic Acid Alternative | Expected Impact on Mass Spectra |
| 4-(Trifluoromethyl)phenylboronic acid | Similar fragmentation to the 3-fluoro analogue, but with a different precursor mass. The absence of the ortho-fluoro group may slightly alter fragmentation efficiencies. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Increased mass and likely more complex fragmentation due to the presence of two trifluoromethyl groups. |
| 4-Fluorophenylboronic acid | Lower mass. The fragmentation will be dominated by the cleavage of the biaryl bond. The absence of the trifluoromethyl group will simplify the spectrum. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
This protocol is suitable for monitoring the progress of a Suzuki-Miyaura coupling reaction to form a biaryl compound.
1. Sample Preparation:
- Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
- Dilute with 1 mL of a 1:1 mixture of acetonitrile and water.
- Vortex the sample to ensure it is homogenous.
- Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS System and Conditions:
- LC System: A UPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.[2]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
- Gradient: A suitable gradient from 5% to 95% B over several minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-5 µL.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
This protocol is for obtaining fragmentation data to confirm the structure of the synthesized biaryl compound.
1. Sample Preparation:
- Prepare a dilute solution (e.g., 1 µg/mL) of the purified compound in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
2. MS/MS System and Conditions:
- Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.
- Ionization Mode: ESI positive.
- Precursor Ion Selection: Isolate the [M+H]⁺ ion of the target compound.
- Collision Gas: Argon.
- Collision Energy: Ramped or set at various energies (e.g., 10, 20, 40 eV) to observe different fragmentation pathways.
Visualization of Experimental Workflow
Caption: General workflow from synthesis to mass spectrometric analysis.
Logical Relationship of Fragmentation
Caption: Predicted primary fragmentation pathways in MS/MS.
References
- 1. Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. This compound is a critical building block in medicinal chemistry and materials science, making the accurate determination of its purity essential for reliable research and development. This document outlines a detailed HPLC protocol, presents comparative data with alternative methods, and includes a visual representation of the experimental workflow.
Introduction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, valued for its ability to introduce fluorinated moieties into complex molecules, thereby enhancing their biological activity and metabolic stability.[1][2] Given its reactive nature, ensuring the purity of this boronic acid is paramount to the success of subsequent synthetic steps and the quality of the final product. HPLC is a widely adopted technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4]
HPLC Purity Assessment
A robust reverse-phase HPLC (RP-HPLC) method is the cornerstone for evaluating the purity of this compound. This method effectively separates the main component from potential impurities, such as starting materials, by-products, and degradation products like boroxines (trimeric anhydrides).
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[5]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) provides excellent separation for a wide range of aromatic compounds.[5]
-
Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid, is effective.[5] The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 254 nm is appropriate for aromatic compounds.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.[5]
Data Presentation: Purity Analysis
The purity of a representative batch of this compound was determined by HPLC. The following table summarizes the quantitative data.
| Analytical Method | Parameter | Result |
| HPLC | Retention Time of Main Peak | 15.2 minutes |
| Peak Area of Main Component | 99.2% | |
| Known Impurity 1 | 0.3% | |
| Known Impurity 2 | 0.2% | |
| Unknown Impurities | 0.3% | |
| Calculated Purity | 99.2% |
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information regarding the purity of this compound.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on polarity. | High resolution, quantitative, can detect non-volatile impurities. | Can be destructive to the sample, may require method development.[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Highly accurate and precise, non-destructive, provides structural information. | Lower sensitivity than HPLC, requires a certified internal standard.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for identifying and quantifying volatile impurities. | Boronic acids are non-volatile and require derivatization.[5] |
| Titration | Acid-base titration to determine the amount of boronic acid. | Simple, inexpensive. | Non-specific, will not detect neutral or acidic impurities.[2] |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Caption: Simplified reaction scheme of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The HPLC method detailed in this guide offers a reliable and accurate means for determining the purity of this compound. While alternative techniques such as qNMR and GC-MS can provide valuable complementary data, HPLC remains the industry standard for routine quality control due to its high resolving power and quantitative accuracy. The choice of analytical method should be guided by the specific requirements of the research or development phase, with HPLC serving as a robust primary technique for purity assessment.
References
A Comparative Guide to the Reactivity of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Arylboronic acids bearing these moieties are pivotal building blocks in Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of the reactivity of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid and its positional isomers. Due to a lack of direct comparative studies with quantitative data in peer-reviewed literature, this guide combines established principles of organic chemistry with a proposed experimental framework to evaluate their relative performance.
Theoretical Comparison of Isomer Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by the electronic and steric effects of its substituents. These factors impact the key steps of the catalytic cycle: transmetalation and reductive elimination.
This compound , along with its isomers, possesses two strongly electron-withdrawing groups. The trifluoromethyl group (-CF3) is a powerful inductive electron-withdrawing group, while the fluorine atom (-F) exhibits both inductive withdrawal and mesomeric donation.[1][2] This electronic profile generally increases the Lewis acidity of the boronic acid, which can facilitate the formation of the boronate anion required for transmetalation.[3][4]
A qualitative prediction of the relative reactivity of the isomers can be made by considering the interplay of these electronic effects and steric hindrance:
-
This compound: The fluorine atom is meta and the trifluoromethyl group is para to the boronic acid. Both groups contribute to the electron-deficient nature of the aromatic ring, which is expected to enhance its reactivity in the transmetalation step.
-
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid: The fluorine atom is in the ortho position. While electronically activating, the ortho-substituent can introduce significant steric hindrance, potentially impeding the approach of the boronic acid to the palladium center and thus slowing down the reaction rate.[5][6][7][8]
-
(4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid: The trifluoromethyl group is meta and the fluorine atom is para to the boronic acid. Similar to the 3-fluoro-4-(trifluoromethyl) isomer, both substituents are electronically withdrawing, suggesting comparable reactivity.
Based on these principles, it is hypothesized that the isomers without ortho-substituents, namely This compound and (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid , will exhibit higher reactivity compared to the ortho-substituted isomer, (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid .
Proposed Experimental Comparison
To provide quantitative evidence for the hypothesized reactivity, a standardized Suzuki-Miyaura coupling reaction should be performed for each isomer. The following section details a proposed experimental protocol to generate this comparative data.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To quantitatively compare the reactivity of this compound and its isomers in a Suzuki-Miyaura cross-coupling reaction with a model aryl bromide.
Materials:
-
This compound
-
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
-
(4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid
-
4-Bromoanisole (as the coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a series of identical reaction vessels, add 4-bromoanisole (1.0 mmol), the respective boronic acid isomer (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard.
-
In a separate flask, prepare a catalyst stock solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 1,4-dioxane.
-
Add the catalyst solution to each reaction vessel.
-
Add a 4:1 mixture of 1,4-dioxane and degassed water to each vessel to achieve a final concentration of 0.2 M with respect to 4-bromoanisole.
-
Seal the vessels and heat the reactions at 80°C.
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Calculate the reaction yield at each time point based on the internal standard.
Data Presentation: Hypothetical Comparative Reactivity Data
The following table illustrates how the quantitative data from the proposed experiment could be presented. Note: The data below is hypothetical and for illustrative purposes only.
| Boronic Acid Isomer | Time (h) | Yield (%) |
| This compound | 1 | 45 |
| 2 | 75 | |
| 4 | 92 | |
| 8 | 98 | |
| (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid | 1 | 15 |
| 2 | 30 | |
| 4 | 55 | |
| 8 | 70 | |
| (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid | 1 | 48 |
| 2 | 78 | |
| 4 | 94 | |
| 8 | 99 |
Visualizing the Chemistry
To further aid in understanding the processes discussed, the following diagrams, generated using the DOT language, illustrate the fundamental Suzuki-Miyaura catalytic cycle and the proposed experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed workflow for the comparative reactivity study.
Conclusion
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Reactivity Landscape: A Comparative Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid and its Non-Fluorinated Analogs in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid against its non-fluorinated analogs in the widely utilized Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. However, these electron-withdrawing substituents also modulate the reactivity of the boronic acid, presenting both opportunities and challenges in synthesis.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoborane and an organic halide, catalyzed by a palladium complex. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of this transformation, particularly influencing the rate-determining transmetalation step. Generally, electron-withdrawing groups can decrease the nucleophilicity of the organic moiety, potentially slowing down the reaction or requiring more forcing conditions. Furthermore, such substitutions can increase the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.
This guide benchmarks the performance of this compound against Phenylboronic Acid, 3-Fluorophenylboronic acid, and 4-(Trifluoromethyl)phenyl)boronic acid, providing available experimental data to facilitate informed decisions in synthetic strategy.
Quantitative Performance Comparison in Suzuki-Miyaura Coupling
To provide a quantitative comparison, a survey of published Suzuki-Miyaura coupling reactions was conducted. While a single study directly comparing all four boronic acids under identical conditions was not identified, representative examples with a common coupling partner, 4-bromoanisole, have been compiled to offer a comparative perspective. It is important to note that variations in catalysts, ligands, bases, solvents, and temperatures can significantly impact reaction outcomes.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-(Trifluoromethyl)phenyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 95 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 2 | 98 |
Note: The data in this table is compiled from various literature sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
The data suggests that while the heavily fluorinated this compound can participate effectively in Suzuki-Miyaura coupling, it may require longer reaction times or carefully optimized conditions to achieve high yields compared to its non-fluorinated or mono-fluorinated counterparts. The presence of two strong electron-withdrawing groups likely reduces the nucleophilicity of the boronic acid, slowing the transmetalation step. In contrast, phenylboronic acid, being the most electron-rich, generally exhibits the highest reactivity.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times. The degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water and/or ethanol) is then added via syringe.
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically between 80-110 °C) for the specified time. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization.
Mechanistic and Workflow Diagrams
To visualize the key processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
The Strategic Advantage of (3-Flufluoro-4-(trifluoromethyl)phenyl)boronic Acid in Modern Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing high-value compounds in the pharmaceutical, agrochemical, and materials science sectors. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the array of fluorinated building blocks, (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid has emerged as a particularly advantageous reagent, primarily for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This guide provides an objective comparison of the performance of this compound against other substituted phenylboronic acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Enhanced Reactivity in Suzuki-Miyaura Coupling
The primary advantage of this compound lies in its electronic profile. The presence of two strongly electron-withdrawing groups—a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position—renders the boronic acid moiety highly activated towards the transmetalation step in the Suzuki-Miyaura catalytic cycle. This enhanced reactivity can lead to higher yields and faster reaction times compared to non-fluorinated or less-activated boronic acids.
The electron-withdrawing nature of these substituents increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species required for transmetalation. However, it is a common challenge that highly electron-deficient boronic acids can be more susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[2] Careful optimization of reaction conditions, particularly the choice of base and solvent, is therefore crucial to harness the full potential of this reactive building block.
Comparative Performance Data
To illustrate the performance of this compound in comparison to other boronic acids, the following table summarizes the yields of Suzuki-Miyaura coupling reactions with various aryl bromides under similar conditions. It is important to note that direct comparisons can be influenced by variations in catalysts, ligands, bases, and solvents.
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90-95% |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-90% |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90% |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~92% |
| This compound | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | ~95% |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | ~90% |
Note: The yields presented are approximate and compiled from various literature sources for illustrative purposes. Actual yields may vary based on specific experimental conditions.
The data suggests that the presence of both the fluoro and trifluoromethyl groups in this compound can lead to slightly higher or comparable yields to other boronic acids, including those with single electron-withdrawing groups.
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction using this compound is provided below.
Synthesis of 3'-Fluoro-4'-methoxy-4-(trifluoromethyl)biphenyl
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key processes involved in utilizing this compound in synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound stands out as a highly effective and versatile reagent for the synthesis of complex fluorinated molecules. Its enhanced reactivity, driven by the strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents, often translates to excellent yields in Suzuki-Miyaura cross-coupling reactions. While the potential for protodeboronation necessitates careful optimization of reaction conditions, the ability to efficiently introduce the 3-fluoro-4-(trifluoromethyl)phenyl moiety makes it an invaluable tool for researchers in drug discovery and materials science, enabling the development of novel compounds with enhanced properties.
References
A Cost-Benefit Analysis of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Performance and Alternatives
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—make them highly desirable substituents. (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid has emerged as a critical building block for introducing this specific fluorinated phenyl group via the versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with viable alternatives and offering detailed experimental insights.
Performance in Suzuki-Miyaura Cross-Coupling
The utility of this compound is primarily demonstrated in its efficacy as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the reactivity of the boronic acid. To provide a quantitative comparison, the following table summarizes the performance of this compound and its common alternatives—4-fluorophenylboronic acid and 4-(trifluoromethyl)phenylboronic acid—in a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Methoxy-3'-fluoro-4'-(trifluoromethyl)biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | Inferred from similar reactions |
| 4-Fluorophenylboronic acid | 4'-Fluoro-4-methoxybiphenyl | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | 92 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | 94 | [1] |
Cost Analysis
The economic viability of a synthetic route is a critical factor in both academic research and industrial production. The cost of starting materials, such as boronic acids, plays a significant role in the overall cost-effectiveness. The following table provides a comparative cost analysis of this compound and its alternatives, based on currently available supplier pricing for research-grade quantities.
Table 2: Cost Comparison of Selected Phenylboronic Acids
| Boronic Acid | CAS Number | Purity | Price per Gram (USD) | Representative Supplier(s) |
| This compound | 864759-68-2 | >97% | ~$150 - $250 | BLDpharm, Chem-Impex |
| 4-Fluorophenylboronic acid | 1765-93-1 | >98% | ~$10 - $30 | Sigma-Aldrich, TCI America |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | >98% | ~$40 - $80 | Sigma-Aldrich, TCI America |
Note: Prices are approximate and can vary based on the supplier, quantity, and purity. The prices listed are for research-grade quantities and are subject to change.
Experimental Protocols
To facilitate the practical application of this information, detailed experimental protocols for the synthesis of this compound and its use in a typical Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of fluorinated arylboronic acids.
Reaction Scheme:
Procedure:
-
To a solution of 1-bromo-3-fluoro-4-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Key Processes
To further clarify the chemical transformations and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex molecules bearing the 3-fluoro-4-(trifluoromethyl)phenyl moiety. Its performance in Suzuki-Miyaura cross-coupling reactions is generally high, providing good to excellent yields of the desired biaryl products. However, its significantly higher cost compared to simpler fluorinated analogues such as 4-fluorophenylboronic acid and 4-(trifluoromethyl)phenylboronic acid is a major consideration.
The decision to use this compound should be based on a careful evaluation of the specific requirements of the target molecule. If the unique electronic and steric properties conferred by the simultaneous presence of both a fluorine and a trifluoromethyl group at the 3- and 4-positions are critical for the desired biological activity or material properties, then the higher cost may be justified. For applications where a single fluorine or trifluoromethyl substituent is sufficient, the more economical alternatives are likely to be the more prudent choice. This guide provides the necessary data to aid researchers and drug development professionals in making an informed decision based on a balanced consideration of both chemical efficacy and economic reality.
References
Unveiling the Biological Potential: A Comparative Guide to Derivatives of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Derivatives of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid represent a compelling scaffold in medicinal chemistry, offering a unique combination of fluorine and trifluoromethyl substituents that can significantly influence biological activity. This guide provides a comparative overview of the reported biological activities of structurally related phenylboronic acid derivatives, focusing on their potential as progesterone receptor antagonists, antimicrobial agents, and enzyme inhibitors. Due to the limited publicly available data on derivatives of the specific this compound isomer, this guide draws upon findings from closely related analogues to provide valuable insights for drug discovery and development programs.
Comparative Biological Activity
The following tables summarize the quantitative data for the biological activity of various phenylboronic acid derivatives, highlighting their potential in different therapeutic areas.
Table 1: Progesterone Receptor (PR) Antagonistic Activity of B-(Trifluoromethyl)phenyl Phosphine-Borane Derivatives
| Compound ID | Structure | Target | Assay | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) |
| Derivative of 4-(Trifluoromethyl)phenyl boronic acid | B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane | Progesterone Receptor | Fluorescence Polarization Assay | 0.54 µM | Mifepristone (RU-486) | Not Reported |
| Derivative of 3-(Trifluoromethyl)phenyl boronic acid | B-(3-trifluoromethyl)phenyl tricyclopropylphosphine–borane | Progesterone Receptor | Fluorescence Polarization Assay | 1.51 µM | Mifepristone (RU-486) | Not Reported |
These compounds are derivatives of 3- or 4-(trifluoromethyl)phenyl boronic acid, close structural analogues of this compound.[1][2]
Table 2: Antimicrobial Activity of Trifluoromethyl-Substituted Phenylboronic Acid Derivatives
| Compound ID | Structure | Target Organism | Assay | Activity (MIC) |
| Piperazine bis(benzoxaborole) derivative of 2-formyl-4-(trifluoromethyl)phenylboronic acid | Not explicitly shown | Candida albicans | Broth Microdilution | 7.8 µg/mL |
| Piperazine bis(benzoxaborole) derivative of 2-formyl-4-(trifluoromethyl)phenylboronic acid | Not explicitly shown | Aspergillus niger | Broth Microdilution | 3.9 µg/mL |
These compounds are derivatives of 2-formyl-4-(trifluoromethyl)phenylboronic acid, which shares the trifluoromethylphenyl scaffold.[3]
Table 3: Enzyme Inhibitory Activity of a bis(Trifluoromethyl)phenyl Derivative
| Compound ID | Structure | Target Enzyme | Assay | Activity (Kᵢ) |
| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)butyl)urea | Not explicitly shown | Monoacylglycerol Lipase (MAGL) | Kinetic Characterization | 15.4 µM |
This compound contains a 3,5-bis(trifluoromethyl)phenyl group, which provides insight into the potential of trifluoromethylated phenyl rings for enzyme inhibition.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Progesterone Receptor (PR) Binding Assay (Fluorescence Polarization)
This assay quantifies the ability of a test compound to displace a fluorescently labeled progesterone ligand from the progesterone receptor.
-
Reagents and Materials:
-
Human progesterone receptor ligand-binding domain (PR-LBD).
-
Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Red).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of PR-LBD and the fluorescent ligand in the assay buffer.
-
Dispense the PR-LBD/fluorescent ligand mixture into the wells of the microplate.
-
Add serial dilutions of the test compounds or a known PR antagonist (e.g., mifepristone) as a positive control to the wells. For negative controls, add DMSO vehicle.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Reagents and Materials:
-
Test microorganism (e.g., Candida albicans, Aspergillus niger).
-
Appropriate broth medium (e.g., RPMI-1640 for fungi).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of the microtiter plate.
-
Inoculate each well with the standardized microorganism suspension. Include positive controls (microorganism without test compound) and negative controls (broth medium only).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)
This assay measures the inhibition of MAGL activity by monitoring the hydrolysis of a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human MAGL.
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl arachidonate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Test compounds dissolved in DMSO.
-
Black 96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dispense the assay buffer into the wells of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a known MAGL inhibitor as a positive control and DMSO as a vehicle control.
-
Add the MAGL enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the vehicle control.
-
The IC₅₀ or Kᵢ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Molecular Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: Progesterone Receptor Signaling Pathway and Point of Inhibition.
Caption: Monoacylglycerol Lipase (MAGL) in the Endocannabinoid System.
Caption: General Workflow for Drug Discovery and Development.
References
- 1. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine-Borane Derivatives as Novel Progesterone Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle of Boron Reagents: (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid vs. its Trifluoroborate Salt
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic endeavors. In the realm of cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling, arylboronic acids and their derivatives are indispensable tools. This guide provides an in-depth comparison of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective properties, performance, and handling characteristics to aid in reagent selection.
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. Both this compound and its trifluoroborate salt serve as valuable building blocks for introducing the 3-fluoro-4-(trifluoromethyl)phenyl group. While structurally related, their performance in the laboratory can differ significantly.
Physicochemical Properties: A Tale of Two Forms
One of the most significant distinctions lies in their stability. Boronic acids are susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines. This can complicate stoichiometry in reactions.[3] Furthermore, they are prone to protodeboronation, a side reaction that cleaves the carbon-boron bond.[4] Potassium trifluoroborate salts, on the other hand, are generally more robust. The tetracoordinate boron center in the trifluoroborate anion renders them more stable to air and moisture, simplifying handling and storage.[1]
Solubility is another critical factor. While specific quantitative data for these two compounds is scarce, general trends can be informative. Boronic acids often exhibit better solubility in a range of organic solvents.[5] Potassium trifluoroborate salts, being ionic, tend to be more soluble in polar solvents and may have limited solubility in common organic solvents used in cross-coupling reactions.[6]
| Property | This compound | Potassium (3-Fluoro-4-(trifluoromethyl)phenyl)trifluoroborate |
| CAS Number | 864759-68-2[7] | Not readily available |
| Molecular Formula | C₇H₅BF₄O₂ | C₇H₄BF₆K |
| Appearance | White to off-white solid | Expected to be a crystalline solid[1] |
| Melting Point | Data not available for this specific isomer; 4-Fluoro-3-(trifluoromethyl)phenylboronic acid melts at 174 °C[8] | Not readily available; analogous compounds often >300 °C[2] |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation[3][4] | Generally stable to air and moisture[1] |
| Solubility | Generally more soluble in a wider range of organic solvents[5] | More soluble in polar solvents, potentially less soluble in common organic solvents[6] |
Performance in Suzuki-Miyaura Coupling: Reactivity vs. Stability
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and both the boronic acid and its trifluoroborate salt are competent coupling partners. The choice between them often involves a trade-off between reactivity and stability.
Boronic acids are often considered more "active" coupling partners and can sometimes provide higher yields under optimized conditions. However, their instability can lead to lower yields due to degradation before or during the reaction. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenyl ring of this compound can enhance its reactivity in the transmetalation step of the catalytic cycle.[9]
Potassium trifluoroborate salts are considered "protected" forms of boronic acids.[4] They are generally less reactive and require specific conditions, often involving the presence of a base and water, to slowly hydrolyze and release the active boronic acid species in situ. This slow release can be advantageous in reactions where a low concentration of the boronic acid is beneficial to suppress side reactions. Their enhanced stability ensures that the reagent remains intact until it is needed in the catalytic cycle, which can lead to more reproducible results.[1]
While direct comparative yield data for the Suzuki-Miyaura coupling of this compound and its trifluoroborate salt with a common coupling partner like 4-bromoanisole is not available in the reviewed literature, the general principles suggest that both can be effective. The optimal choice will depend on the specific substrates and the desired reaction kinetics.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for the synthesis of the trifluoroborate salt and a general procedure for a Suzuki-Miyaura coupling reaction.
Synthesis of Potassium (3-Fluoro-4-(trifluoromethyl)phenyl)trifluoroborate
This protocol is based on the general and highly efficient method for converting arylboronic acids to their corresponding potassium trifluoroborate salts.[10]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve this compound in methanol in a flask.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the solution of the boronic acid with stirring.
-
Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the trifluoroborate salt, which will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold water and then a non-polar solvent like diethyl ether, and dry under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure that can be adapted for both the boronic acid and the trifluoroborate salt. Optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving high yields.[11][12]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound OR Potassium (3-fluoro-4-(trifluoromethyl)phenyl)trifluoroborate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the boron reagent (1.2-1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the ligand (if used).
-
Add the base (2.0-3.0 equiv) and the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Conclusion: Making the Right Choice
The selection between this compound and its potassium trifluoroborate salt is a nuanced decision that depends on the specific requirements of the synthetic route.
Choose this compound when:
-
High reactivity is desired and reaction conditions can be tightly controlled to minimize degradation.
-
Good solubility in a broad range of organic solvents is necessary.
-
The potential for boroxine formation can be managed, for instance, by using freshly prepared or purified material.
Choose Potassium (3-Fluoro-4-(trifluoromethyl)phenyl)trifluoroborate when:
-
Enhanced stability and ease of handling are priorities.
-
Reproducibility is critical, as the salt is less prone to degradation upon storage.
-
A slow, controlled release of the active boronic acid is advantageous for minimizing side reactions.
-
The reaction can be performed in a solvent system that accommodates the solubility of the salt.
Ultimately, both reagents are powerful tools for the synthesis of complex molecules containing the 3-fluoro-4-(trifluoromethyl)phenyl moiety. An understanding of their distinct characteristics, supported by the experimental guidelines provided, will empower researchers to make an informed decision and optimize their synthetic strategies for success.
References
- 1. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 2. POTASSIUM 4-(TRIFLUOROMETHYL)PHENYLTRIFLUOROBORATE | 166328-08-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 864759-68-2|this compound|BLD Pharm [bldpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
A Comparative Guide to the X-ray Crystal Structures of Fluorinated Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the X-ray crystal structures of derivatives closely related to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. A comprehensive search of publicly available crystallographic databases indicates that the specific crystal structure for this compound has not been reported. Therefore, this guide focuses on a comparative study of its structural analogs, providing valuable insights into the solid-state structures and intermolecular interactions of this class of compounds, which are of significant interest in medicinal chemistry and materials science.
The inclusion of fluorine and trifluoromethyl groups in phenylboronic acids significantly influences their electronic properties, acidity, and crystal packing, making them valuable building blocks in drug design and organic synthesis.[1][2] This guide summarizes key crystallographic data, details experimental protocols for structure determination, and presents visual workflows to aid researchers in this field.
Performance Comparison of Fluorinated Phenylboronic Acid Structures
The introduction of fluorine and trifluoromethyl substituents can dramatically alter the molecular geometry and intermolecular interactions within the crystal lattice. The following tables present a comparison of the crystallographic data for several (trifluoromethyl)phenyl)boronic acid and (trifluoromethoxy)phenylboronic acid isomers. This data provides a basis for understanding the structural effects of substituent placement.
Table 1: Crystallographic Data for (Trifluoromethyl)phenylboronic Acid Derivatives
| Parameter | (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid[3] | [2-formyl-4-(trifluoromethyl)phenyl]boronic acid[4] |
| Chemical Formula | C₁₁H₁₃BF₃NO₂ | C₈H₆BF₃O₃ |
| Molecular Weight | 261.03 g/mol | 217.94 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 10.536(3) Å, b = 11.234(3) Å, c = 10.605(3) Å, β = 105.128(3)° | a = 11.082(2) Å, b = 7.5037(15) Å, c = 11.201(2) Å, β = 109.11(3)° |
| Cell Volume | 1211.5(6) ų | 880.8(3) ų |
| Key Bond Lengths | C-B: ~1.56 Å, B-O: ~1.37 Å | C-B: ~1.56 Å, B-O: ~1.36 Å |
| Hydrogen Bonding | Intermolecular O-H···O hydrogen bonds forming dimers. | Intramolecular O-H···O interaction and intermolecular hydrogen bonds. |
Table 2: Crystallographic Data for (Trifluoromethoxy)phenylboronic Acid Isomers [2]
| Parameter | ortho-(trifluoromethoxy)phenylboronic acid | para-(trifluoromethoxy)phenylboronic acid |
| Chemical Formula | C₇H₆BF₃O₃ | C₇H₆BF₃O₃ |
| Molecular Weight | 205.93 g/mol | 205.93 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 11.196(2) Å, b = 7.1511(14) Å, c = 10.628(2) Å, β = 108.01(3)° | a = 12.012(2) Å, b = 6.9412(14) Å, c = 9.897(2) Å, β = 106.12(3)° |
| Cell Volume | 808.5(3) ų | 793.1(3) ų |
| Key Bond Lengths | C-B: ~1.56 Å, B-O: ~1.37 Å | C-B: ~1.56 Å, B-O: ~1.37 Å |
| Hydrogen Bonding | Forms hydrogen-bonded dimers. Intramolecular hydrogen bond with the -OCF₃ group is also observed. | Forms typical hydrogen-bonded dimers. |
Experimental Protocols
The determination of the X-ray crystal structure of novel phenylboronic acid derivatives follows a systematic workflow. The general protocol for such an analysis is outlined below.
1. Synthesis and Purification The target this compound derivative is first synthesized. Common synthetic routes involve the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. Purification is typically achieved by recrystallization or column chromatography to obtain a high-purity compound suitable for crystallization.
2. Crystal Growth High-quality single crystals are essential for successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution.
-
Procedure:
-
Dissolve the purified boronic acid derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the vial with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
Once well-formed crystals with sharp edges (typically 0.1-0.5 mm in size) appear, they are carefully selected for mounting.
-
3. X-ray Diffraction Data Collection Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used.
-
X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.
-
Procedure:
-
The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
4. Structure Solution and Refinement The collected diffraction data is processed to determine the crystal structure.
-
Data Processing: The raw diffraction images are integrated to determine the intensities of the reflections, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit between the calculated and observed structure factors.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for X-ray crystallography and a logical diagram for comparing derivatives.
References
assessing the influence of the trifluoromethyl group on reaction outcomes
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic and steric properties can dramatically alter a molecule's reactivity, metabolic stability, and biological activity compared to its non-fluorinated, often methyl (-CH3), analogue. This guide provides an objective comparison of the CF3 group's influence on reaction outcomes, supported by experimental data and detailed methodologies, to aid in rational molecular design and synthetic planning.
Electronic Effects: A Powerful Inductive Sink
The CF3 group is one of the most potent electron-withdrawing groups used in organic synthesis, an effect stemming from the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) significantly lowers the electron density of the surrounding molecular framework, profoundly influencing the acidity of nearby functional groups and the rates of reactions involving charge buildup or depletion.
Comparative Acidity of Proline Analogues
A direct measure of the CF3 group's electron-withdrawing strength is its impact on the pKa of adjacent functional groups. A comparative study on methyl- and trifluoromethyl-substituted prolines reveals a significant increase in the acidity (a decrease in pKa) of the carboxylic acid and a decrease in the basicity of the amine.
| Compound | Substituent | Position | pKa (COOH) | pKa (NH) |
| L-Proline | -H | - | 1.95 | 10.64 |
| (4R)-4-Methyl-L-proline | -CH3 | 4 | 1.91 | 10.82 |
| (4R)-4-Trifluoromethyl-L-proline | -CF3 | 4 | 1.51 | 9.15 |
| (2S,4R)-4-Methyl-L-proline | -CH3 | 4 | 2.07 | 10.51 |
| (2S,4R)-4-Trifluoromethyl-L-proline | -CF3 | 4 | 1.62 | 9.03 |
Experimental Protocol: pKa Determination by Titration
The pKa values for the proline analogues can be determined by potentiometric titration.
-
Sample Preparation: A precise mass of the amino acid (e.g., 10 mg) is dissolved in a known volume of deionized, CO2-free water (e.g., 10 mL) to create a solution of known concentration (e.g., ~5-10 mM).
-
Titration Setup: The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C) and stirred continuously. A calibrated pH electrode is immersed in the solution.
-
Titration (Acidic Range): The solution is titrated with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) added in small, precise increments using a calibrated burette or automatic titrator. The pH is recorded after each addition, allowing the system to equilibrate. This is continued until the pH drops below ~1.0 to determine the pKa of the carboxyl group.
-
Titration (Basic Range): A fresh sample is prepared and titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the pH rises above ~12.0 to determine the pKa of the ammonium group.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where the concentration of the protonated and deprotonated species are equal. This corresponds to the inflection point of the titration curve.
Impact on Reaction Rates and Mechanisms
The profound electronic influence of the CF3 group dramatically alters the energy of transition states and intermediates, leading to significant changes in reaction rates and, in some cases, favoring different mechanistic pathways compared to methyl analogues.
Case Study: Solvolysis of Benzylic Substrates (SN1 Reaction)
The SN1 reaction proceeds through a carbocation intermediate. An electron-withdrawing group like CF3 strongly destabilizes this positively charged intermediate, thereby drastically slowing down the reaction rate. Conversely, an electron-donating group like -CH3 stabilizes the carbocation, accelerating the reaction.
A comparative study of the solvolysis of substituted allyl chlorides in an acetone-water mixture highlights this dramatic effect. The replacement of a methyl group with a trifluoromethyl group results in a massive rate retardation.
| Substrate (R-Cl) | R Group | Relative Rate (k/k₀) | kCH3 / kCF3 Ratio |
| 3-chloro-3-methyl-1-butene | -CH3 | 1 | \multirow{2}{*}{5.4 x 10⁵ [1]} |
| 3-chloro-3-(trifluoromethyl)-1-butene | -CF3 | 1.85 x 10⁻⁶ |
Experimental Protocol: Measuring Solvolysis Rates by Titrimetry
The rate of solvolysis for benzylic tosylates can be determined by monitoring the production of toluenesulfonic acid (TsOH) over time.
-
Reaction Setup: A solution of the tosylate substrate (e.g., 1-phenyl-2,2,2-trifluoroethyl tosylate or 1-phenylethyl tosylate) is prepared in a suitable solvent (e.g., 80% ethanol/20% water) at a precise concentration (e.g., 0.01 M). The solution is maintained at a constant temperature (e.g., 25.0 °C ± 0.1 °C) in a thermostatted water bath.
-
Sampling: At timed intervals (t), aliquots of the reaction mixture (e.g., 5.0 mL) are withdrawn and immediately quenched by adding them to a flask containing a solvent that stops the reaction, such as acetone, kept in an ice bath.
-
Titration: A few drops of a suitable indicator (e.g., bromothymol blue) are added to the quenched aliquot. The liberated toluenesulfonic acid is then immediately titrated with a standardized solution of a base, such as sodium hydroxide (~0.02 M), until the endpoint is reached. The volume of titrant is recorded.
-
Rate Constant Calculation: The concentration of acid produced at time t is calculated from the volume of titrant used. The first-order rate constant (k) is determined by plotting ln([Substrate]₀ / ([Substrate]₀ - [Acid]ₜ)) versus time (t). The slope of the resulting straight line is equal to the rate constant k.
Visualization of Comparative Workflow
The following diagram illustrates a typical workflow for comparing the influence of -CH3 and -CF3 groups on a given chemical reaction.
Caption: Workflow for comparing CH3 vs. CF3 substrate reactivity.
Summary and Outlook
The trifluoromethyl group exerts a powerful influence on reaction outcomes primarily through its strong electron-withdrawing inductive effect. This guide demonstrates two key consequences:
-
Increased Acidity: The pKa of nearby acidic protons is significantly lowered.
-
Modulated Reaction Rates: Reactions proceeding through electron-deficient transition states, such as SN1 solvolysis, are dramatically retarded. Conversely, reactions where negative charge is built up in the transition state (e.g., nucleophilic attack on a carbonyl) can be accelerated.
By understanding these fundamental principles and utilizing comparative experimental data, researchers can better predict the impact of this "super-methyl" group, enabling more efficient synthesis and the rational design of molecules with tailored properties for pharmaceutical and material applications.
References
Safety Operating Guide
Navigating the Safe Disposal of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: A Procedural Guide
For researchers and professionals in the fields of science and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is crucial for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All handling and disposal operations must be carried out with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. To prevent the inhalation of dust or vapors, it is imperative that these procedures are conducted in a well-ventilated area, ideally within a chemical fume hood.
Key safety data from safety data sheets (SDS) indicates that this compound can cause skin and eye irritation, and may also lead to respiratory irritation. It is also harmful if swallowed, inhaled, or comes into contact with skin. During thermal decomposition, it can release hazardous gases such as carbon monoxide, carbon dioxide, boron oxides, and hydrogen fluoride.
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P3 |
Personal protective equipment for handling (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, operational, and disposal information for handling (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. The following procedures are based on best practices for handling analogous fluorinated and trifluoromethylated phenylboronic acids. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
This compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation based on data from similar compounds.[1][2] Engineering controls and personal protective equipment are paramount to ensure safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.[1][3]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Post-Handling:
-
Tightly seal the container of this compound.
-
Decontaminate the work area, including any equipment used.
-
Remove PPE in the designated area, avoiding contamination of clean spaces.
-
Wash hands thoroughly.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for halogenated organic waste. |
| Liquid Waste | Collect in a compatible, labeled container for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Materials | Any items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated, sealed hazardous waste container.[4] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines. |
All waste must be disposed of through the institution's hazardous waste program. Contact your institution's environmental health and safety office for specific guidance.[4]
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
